2-(4-Azidobutyl)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-azidobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-15-14-7-3-4-8-16-11(17)9-5-1-2-6-10(9)12(16)18/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCIOAZJQNDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985583 | |
| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66917-06-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-azidobutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Azidobutyl)isoindoline-1,3-dione, a key bifunctional linker molecule. This compound is of significant interest in medicinal chemistry and drug development, particularly for its utility in bioconjugation and the construction of complex molecular architectures through "click chemistry."
Core Chemical Properties
This compound, also known as N-(4-azidobutyl)phthalimide, possesses a terminal azide group, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] The phthalimide group provides a stable, non-reactive protecting group for the primary amine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₂ | [1] |
| Molecular Weight | 244.25 g/mol | [2] |
| CAS Number | 66917-06-4 | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not explicitly reported for the azide. The key precursor, N-(4-bromobutyl)phthalimide, has a melting point of 76-80 °C. | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in water. | Inferred from synthesis protocols |
| Storage Conditions | -20°C for long-term storage.[1] | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from potassium phthalimide and 1,4-dibromobutane. The first step involves a Gabriel synthesis to form N-(4-bromobutyl)phthalimide, which is then converted to the corresponding azide.
Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione
This procedure is adapted from established methods for the synthesis of N-alkylphthalimides.[4]
Materials:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) and 1,4-dibromobutane (1.2 equivalents) in dry N,N-dimethylformamide.
-
Stir the reaction mixture at room temperature for 26 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, extract the reaction mixture with dichloromethane (3 x volume of DMF).
-
Wash the combined organic layers with distilled water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a dichloromethane/water mixture to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a white solid.
Step 2: Synthesis of this compound
This protocol follows a general method for the conversion of alkyl halides to azides.[5]
Materials:
-
2-(4-Bromobutyl)isoindoline-1,3-dione
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in N,N-dimethylformamide in a round-bottom flask.
-
Add sodium azide (3 equivalents) to the stirred solution at room temperature.[5]
-
Heat the reaction mixture to 70°C and stir for 24 hours.[5]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
To the residue, add dichloromethane and wash with water (2 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.[5]
Key Applications and Workflows
The primary utility of this compound lies in its application as a linker in "click chemistry," a powerful and versatile method for forming carbon-heteroatom bonds. The terminal azide group readily participates in copper(I)-catalyzed cycloaddition reactions with terminal alkynes to form stable 1,2,3-triazole linkages.
This bifunctional linker can be used to connect a phthalimide-protected amino group to a molecule of interest containing a terminal alkyne. This is particularly relevant in the development of PROteolysis TArgeting Chimeras (PROTACs) and other drug conjugates.
References
An In-depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione (CAS Number: 66917-06-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Azidobutyl)isoindoline-1,3-dione, a bifunctional chemical linker of significant interest in contemporary drug discovery and chemical biology. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary application in "Click Chemistry" for the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as N-(4-Azidobutyl)phthalimide, is a molecule that incorporates a phthalimide group and a terminal azide moiety, connected by a four-carbon alkyl chain.[1][2] The phthalimide group can serve as a ligand for various biological targets, notably the Cereblon (CRBN) E3 ubiquitin ligase, a key component in many PROTACs.[3] The terminal azide group is a versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "Click Chemistry".[1]
| Property | Value | Reference(s) |
| CAS Number | 66917-06-4 | [1] |
| Molecular Formula | C₁₂H₁₂N₄O₂ | [1] |
| Molecular Weight | 244.25 g/mol | [4] |
| Exact Mass | 244.09602564 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons (predicted) | General knowledge |
| Storage Temperature | -20°C or room temperature | [1] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from phthalic anhydride. The first step involves the formation of the phthalimide ring, followed by the introduction of the azide functionality.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione
This procedure is adapted from the synthesis of similar N-alkylated phthalimides.[5]
-
Reagents and Materials:
-
Phthalic anhydride
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of phthalic anhydride (1 equivalent) in DMF, add 1,4-dibromobutane (excess, e.g., 3-5 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a solid.
-
Step 2: Synthesis of this compound
This procedure is adapted from the general synthesis of alkyl azides from alkyl halides.
-
Reagents and Materials:
-
2-(4-Bromobutyl)isoindoline-1,3-dione (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in DMF or acetone in a round-bottom flask.
-
Add sodium azide (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound. The product may be further purified by recrystallization or column chromatography if necessary.
-
Synthesis Workflow
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm). Methylene protons adjacent to the phthalimide nitrogen (triplet, ~3.7 ppm). Methylene protons of the butyl chain (multiplets, ~1.7-1.9 ppm). Methylene protons adjacent to the azide group (triplet, ~3.3 ppm). |
| ¹³C NMR | Carbonyl carbons of the phthalimide group (~168 ppm). Aromatic carbons of the phthalimide group (~123-134 ppm). Methylene carbon adjacent to the phthalimide nitrogen (~38 ppm). Methylene carbons of the butyl chain (~26-27 ppm). Methylene carbon adjacent to the azide group (~51 ppm). |
| IR (Infrared) | Strong C=O stretching of the imide group (~1710 cm⁻¹ and ~1770 cm⁻¹). N₃ stretching of the azide group (~2100 cm⁻¹). Aromatic C-H stretching (~3050-3100 cm⁻¹). Aliphatic C-H stretching (~2850-2950 cm⁻¹). |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile linker in the synthesis of complex bioactive molecules, particularly through the use of "Click Chemistry".
Click Chemistry and Bioconjugation
The terminal azide group of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction allows for the covalent ligation of the phthalimide-containing linker to molecules bearing a terminal alkyne.[8] This is a widely used strategy in bioconjugation for labeling proteins, peptides, and other biomolecules.[9]
General Click Chemistry Protocol
The following is a general protocol for a copper(I)-catalyzed click reaction.[5][8]
-
Reagents and Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., water, t-butanol/water mixture, DMSO)
-
Microcentrifuge tubes or reaction vials
-
-
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction vessel, combine the alkyne-containing molecule and this compound.
-
Add the copper-stabilizing ligand (THPTA or TBTA).
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by appropriate methods such as HPLC or column chromatography.
-
Click Chemistry Workflow
Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The phthalimide moiety of this compound can act as a ligand for the Cereblon (CRBN) E3 ligase.[3] The azide group allows for the attachment of a POI-binding ligand via a click reaction, making this compound a valuable building block for PROTAC synthesis.
PROTAC Assembly Logic
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling organic azides and phthalimide derivatives should be followed.
-
General Hazards:
-
Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Handle with care and avoid heating neat.
-
Phthalimide derivatives may cause skin and eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
-
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a CRBN E3 ligase ligand with a "clickable" azide handle, makes it a key building block for the synthesis of PROTACs and other bioconjugates. The straightforward synthesis and the robust utility of the azide-alkyne click reaction ensure its continued importance in the development of novel therapeutics and research probes. Proper handling and safety precautions are essential when working with this and other azide-containing compounds.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Azidobutyl)isoindoline-1,3-dione, a versatile chemical probe and building block in drug discovery and development.
Core Compound Properties
This compound is a phthalimide derivative featuring a terminal azide group connected by a four-carbon alkyl linker.[1] This bifunctional nature, combining the phthalimide core with a reactive azide, makes it a valuable tool in bioconjugation and medicinal chemistry.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula and the standard atomic weights of its constituent elements.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₄O₂ | [1][2][3] |
| Molecular Weight | 244.25 g/mol | Calculation |
| CAS Number | 66917-06-4 | [1] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Storage Conditions | -20°C | [1] |
Molecular Weight Calculation:
The molecular weight is determined by the sum of the atomic weights of all atoms in the molecule.
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 144.132 + 12.096 + 56.028 + 31.998 = 244.254 u
This calculated value is consistent with commercially available data.[1][3]
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process, which is a common strategy for preparing N-substituted phthalimides with a terminal azide.
Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione
This initial step involves the reaction of phthalimide with a large excess of 1,4-dibromobutane.
Materials:
-
Potassium phthalimide
-
1,4-dibromobutane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add a significant excess (e.g., 10 equivalents) of 1,4-dibromobutane to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-bromobutyl)isoindoline-1,3-dione.
Step 2: Synthesis of this compound
The final product is obtained by the nucleophilic substitution of the bromide with an azide ion.
Materials:
-
2-(4-Bromobutyl)isoindoline-1,3-dione
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione in DMF in a round-bottom flask.
-
Add an excess (e.g., 3 equivalents) of sodium azide to the solution.
-
Heat the reaction mixture to approximately 70°C and stir for 24 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).[5]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to obtain pure this compound.
Applications in Research and Drug Development
The primary utility of this compound stems from its terminal azide group, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][6][7] This reaction allows for the efficient and specific covalent ligation of the isoindoline-1,3-dione moiety to alkyne-containing molecules, such as proteins, peptides, or other small molecules.[8]
Experimental Workflow: Click Chemistry Conjugation
The following diagram illustrates a typical workflow for using this compound in a click chemistry reaction to label a target molecule.
Caption: Workflow for a CuAAC "click chemistry" reaction.
Signaling Pathways and Therapeutic Potential
The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[9] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anticonvulsant agents.[9][10][11]
One of the notable areas of research is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[10] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
The diagram below illustrates the general mechanism of action for isoindoline-1,3-dione-based AChE inhibitors.
Caption: Inhibition of Acetylcholinesterase by isoindoline-1,3-dione derivatives.
References
- 1. This compound, 66917-06-04 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-azidobutyl)isoindoline-1,3-dione, a valuable bifunctional molecule utilized in chemical biology and drug discovery. This compound incorporates a phthalimide group and a terminal azide, rendering it a versatile building block for the construction of more complex molecular architectures, including those used in the development of PROTACs (PROteolysis TArgeting Chimeras) and for bioconjugation via "click chemistry".
Core Compound Characteristics
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₄O₂ | BroadPharm[1] |
| Molecular Weight | 244.25 g/mol | ChemicalBook[2] |
| CAS Number | 66917-06-4 | BroadPharm[1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Temperature | Room Temperature | ChemicalBook[2] |
Spectroscopic and Physicochemical Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) |
| Phthalimide-H | 7.85 - 7.70 | m | - |
| N-CH₂ | ~3.7 | t | ~7 |
| N-CH₂-CH₂ | ~1.8 | m | - |
| N-CH₂-CH₂-CH₂ | ~1.7 | m | - |
| CH₂-N₃ | ~3.3 | t | ~7 |
| ¹³C NMR (Predicted) | δ (ppm) |
| C=O | ~168 |
| Phthalimide C (quaternary) | ~132 |
| Phthalimide CH | ~134, ~123 |
| N-CH₂ | ~38 |
| N-CH₂-CH₂ | ~27 |
| N-CH₂-CH₂-CH₂ | ~26 |
| CH₂-N₃ | ~51 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process, starting from phthalimide. The general workflow is outlined below.
Synthesis Workflow
References
The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological effects of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
Isoindoline-1,3-dione derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various isoindoline-1,3-dione derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [1] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Adenocarcinoma) | 114.25 | [2][3] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Adenocarcinoma) | 116.26 | [2][3] |
| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical Cancer) | 148.59 | [3] |
| N-benzylisoindole-1,3-dione (Compound 4) | HeLa (Cervical Cancer) | 140.60 | [3] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | Acetylcholinesterase (AChE) Inhibition | 2.1 | [4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) | Acetylcholinesterase (AChE) Inhibition | 2.1 | [4] |
| para-methyl substituted pyridinium hybrid (7b) | Acetylcholinesterase (AChE) Inhibition | 5.4 | [4] |
| para-methyl substituted pyridinium hybrid (7g) | Acetylcholinesterase (AChE) Inhibition | 4.8 | [4] |
Key Anticancer Mechanisms and Signaling Pathways
Isoindoline-1,3-dione derivatives exert their anticancer effects through the modulation of several critical signaling pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Some isoindoline-1,3-dione derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and the induction of apoptosis in cancer cells. The inhibition of Akt, a key downstream effector of PI3K, prevents the phosphorylation of its target proteins, thereby promoting programmed cell death.[5][6][7][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers. Certain isoindoline-1,3-dione derivatives can modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the inhibition of cell proliferation.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Some isoindoline-1,3-dione derivatives have been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and inhibiting tumor growth.[9][10]
-
Apoptosis Induction: A primary mechanism of anticancer activity for these derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase cascades and the disruption of mitochondrial function. Flow cytometry analysis with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cell death induced by these compounds.[1]
Anticancer signaling pathways modulated by isoindoline-1,3-dione derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Isoindoline-1,3-dione derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of isoindoline-1,3-dione derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes and protein denaturation.
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Compound D | COX-1 Inhibition | 90.28 | [11] |
| Compound E | COX-2 Inhibition | > Meloxicam | [11] |
| Compound F | COX-2 Inhibition | > Meloxicam | [11] |
| Compound H | COX-2 Inhibition | > Meloxicam | [11] |
| Compound I | COX-2 Inhibition | > Meloxicam | [11] |
| Aminoacetylenic isoindoline-1,3-dione (ZM2-ZM5) | Carrageenan-induced edema | Significant reduction | [12] |
| Triazole derivative (3a) | Protein Denaturation | 83% at 500µg/ml | [13] |
| Triazole derivative (3b) | Protein Denaturation | 78% at 500µg/ml | [13] |
| Triazole derivative (3g) | Protein Denaturation | 74% at 500µg/ml | [13] |
| Triazole derivative (3a) | Acetic acid induced writhing | 78.78% protection | [13] |
| Triazole derivative (3b) | Acetic acid induced writhing | 77.27% protection | [13] |
| Triazole derivative (3g) | Acetic acid induced writhing | 74.24% protection | [13] |
Mechanism of Anti-inflammatory Action
The primary mechanism for the anti-inflammatory activity of many isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[11][12] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.
Inhibition of the COX-2 pathway by isoindoline-1,3-dione derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoindoline-1,3-dione derivatives have been investigated for their activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamido-fused derivative (i) | M. tuberculosis H37Ra | 32 | [14] |
| Isoniazid-fused compound (ii) | M. tuberculosis H37Rv | 1.15 | [14] |
| 1,2,3-triazole derivative (iii) | M. tuberculosis | 12.5 | [14] |
| Sulfonamido-clubbed derivative (iv) | M. tuberculosis H37Rv | 10 | [14] |
| Nonfluorinated isoniazid derivative (v) | M. tuberculosis H37Rv | 5 | [14] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | Enterococcus faecalis | 375 | [15] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | Enterococcus faecalis | 750 | [15] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | Staphylococcus aureus | 750 | [15] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | Staphylococcus aureus | 750 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of isoindoline-1,3-dione derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of isoindoline-1,3-dione derivatives for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Workflow for the Annexin V/PI apoptosis assay.
Conclusion
Isoindoline-1,3-dione derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 7. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signal transduction pathway by antioxidant 3-(3-pyridylmethylidene)-2-indolinone [cjpt.magtechjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Phthalimide-Based Chemical Probes: An In-depth Technical Guide for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, a well-established pharmacophore, has emerged as a versatile platform for the development of sophisticated chemical probes for interrogating complex biological systems. Its advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability, coupled with the relative ease of synthetic modification, have positioned phthalimide derivatives as powerful tools for sensing, imaging, and therapeutic applications. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with phthalimide-based chemical probes.
Core Principles of Phthalimide-Based Probes
Phthalimide probes are designed with two key components: a phthalimide fluorophore and a recognition site tailored for a specific analyte. The fluorescence of the phthalimide core can be modulated through various mechanisms upon interaction with the target molecule. These mechanisms often involve processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).
-
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the phthalimide is quenched by a nearby electron-donating group. Upon binding to the analyte, the electron-donating ability of the quenching group is suppressed, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the phthalimide core are altered upon interaction with the analyte, leading to a shift in the emission wavelength. This can result in a ratiometric readout, providing a more reliable and quantitative measurement.
-
Excited-State Intramolecular Proton Transfer (ESIPT): These probes contain a proton donor and acceptor within the same molecule. The presence of an analyte can disrupt or facilitate the proton transfer process in the excited state, leading to a change in the fluorescence signal. Probes based on the ESIPT process are particularly advantageous due to their large Stokes shifts, which minimizes self-quenching and improves detection accuracy.[1]
Applications in Biological Systems
The tunability of the phthalimide structure allows for the design of probes for a wide array of biological targets, from small molecules and ions to complex enzymes.
Sensing Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), play crucial roles in both physiological signaling and pathological conditions like oxidative stress.[2][3] Phthalimide-based probes have been developed for the sensitive and selective detection of H₂O₂. For instance, a probe utilizing a phthalimide derivative as the fluorophore and phenylboronic acid as the recognition site for H₂O₂ demonstrated a 63-fold enhancement in fluorescence intensity upon reaction.[2]
Detecting Metal Ions
Phthalimide and its analogue, naphthalimide, have been extensively used to create probes for various metal ions. These probes are crucial for understanding the roles of metal ions in biological processes and for detecting toxic metal contamination. Thiosemicarbazide motifs, with their sulfur and nitrogen donor atoms, show a strong affinity for thiophilic metal ions like Ag⁺ and Hg²⁺ when incorporated into naphthalimide-based probes.[4]
Monitoring Enzyme Activity
The specific recognition capabilities of phthalimide probes have been harnessed to monitor the activity of enzymes, which are key players in numerous cellular processes. A naphthalimide-based fluorescent probe for γ-glutamyl transpeptidase (GGT), an enzyme overexpressed in many diseases, was developed with a detection limit of 0.044 U/L.[5][6] Similarly, a ratiometric fluorescent probe for caspase-3, a critical enzyme in apoptosis, has been synthesized using a 1,8-naphthalimide fluorophore linked to a peptide sequence.[7]
Theranostic Applications
The integration of diagnostic and therapeutic functionalities into a single agent has led to the development of "theranostic" probes. Phthalimide and naphthalimide derivatives are promising candidates for such applications. For example, a hydrogen sulfide (H₂S)-responsive naphthalimide-based peptide conjugate has been shown to not only detect elevated H₂S levels in cancer cells but also to induce apoptosis, demonstrating a dual imaging and therapeutic role.[8]
Quantitative Data Summary
The following tables summarize the key performance metrics of selected phthalimide-based chemical probes.
Table 1: Phthalimide-Based Probes for Reactive Oxygen Species
| Probe Name | Analyte | Detection Limit | Stokes Shift (nm) | Fold Change in Fluorescence | Reference |
| BBD | H₂O₂ | 8.4 x 10⁻⁸ M | 111 | 63 | [2] |
Table 2: Phthalimide and Naphthalimide-Based Probes for Metal Ions
| Probe Core | Analyte | Detection Limit | Key Feature | Reference |
| Naphthalimide | Ag⁺, Hg²⁺ | 0.33 µM | Dual-signal detection | [4] |
| ESIPT Phthalimide | Hg²⁺ | - | Mitochondrion-targeted | [9] |
Table 3: Phthalimide and Naphthalimide-Based Probes for Enzymes
| Probe Name | Enzyme | Detection Limit | Key Feature | Reference |
| Glu-MDA | γ-Glutamyl Transpeptidase | 0.044 U/L | Rapid response | [5][6] |
| Ac-DEVD-PABC-Naph | Caspase-3 | - | Ratiometric response | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and applying these chemical probes.
Sensing Mechanism of a "Turn-On" Phthalimide Probe
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalic Acid Chemical Probes Synthesized for Protein-Protein Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A mitochondrion-targeted fluorescent probe based on ESIPT phthalimide for the detection of Hg2+ with large Stokes shift - Analyst (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione for Introducing a Terminal Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Azidobutyl)isoindoline-1,3-dione, a versatile reagent for introducing a terminal azide functionality onto primary amine-containing molecules. The introduced azide group is then readily available for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient conjugation of a wide range of molecules.
Introduction
This compound is a chemical compound that leverages the principles of the Gabriel synthesis to create a stable linkage to a primary amine, while simultaneously presenting a terminal azide group at the end of a flexible butyl linker. The phthalimide group serves as a protecting group for the primary amine, which can be later removed under mild conditions if desired. The primary application of this reagent lies in the field of bioconjugation, where the azide moiety acts as a chemical handle for the attachment of reporter molecules, drugs, or other biomolecules via click chemistry.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| CAS Number | 66917-06-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: A Two-Step Approach to Bioconjugation
The utility of this compound is realized through a two-step process: initial reaction with a primary amine followed by a subsequent click chemistry reaction.
Step 1: Introduction of the Azide Moiety via Gabriel Synthesis
The first step involves the reaction of a molecule containing a primary amine with this compound. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalimide group, leading to the formation of a stable amide bond. This is a modification of the Gabriel synthesis, where the phthalimide group acts as a protecting group for the amine.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the target molecule is functionalized with the terminal azide, it can be conjugated to any molecule containing a terminal alkyne through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps involved in using this compound for bioconjugation.
Protocol 1: Functionalization of a Primary Amine with this compound
This protocol describes the general procedure for reacting a primary amine-containing substrate with this compound.
Materials:
-
Substrate with a primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the primary amine-containing substrate in anhydrous DMF.
-
Add 1.1 equivalents of this compound to the solution.
-
Add 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting azide-functionalized product by column chromatography on silica gel.
Protocol 2: Deprotection of the Phthalimide Group (Optional)
In applications where the primary amine needs to be regenerated, the phthalimide protecting group can be removed using hydrazine.
Materials:
-
Phthalimide-protected azide-functionalized molecule
-
Ethanol or Methanol
-
Hydrazine hydrate
-
Stir plate and stir bar
-
Reaction vessel with reflux condenser
Procedure:
-
Dissolve the phthalimide-protected compound in ethanol or methanol.
-
Add 10 equivalents of hydrazine hydrate to the solution.
-
Reflux the mixture for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
After cooling to room temperature, filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product containing the free amine and the terminal azide.
-
Further purification may be required depending on the nature of the substrate.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click chemistry reaction between the azide-functionalized molecule and an alkyne-containing partner.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed water
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of PBS and an organic co-solvent like DMSO or t-butanol).
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the CuSO₄ (or CuSO₄/ligand complex) solution to initiate the reaction. The final concentration of copper is typically in the range of 50-100 µM for bioconjugation reactions.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting triazole-linked conjugate can be purified by methods appropriate for the specific molecules involved, such as size-exclusion chromatography, affinity chromatography, or dialysis.
Quantitative Data
The following tables summarize typical reaction yields for the key steps in the workflow.
Table 1: Yields for the Functionalization of Primary Amines
| Substrate Type | Reaction Conditions | Typical Yield (%) |
| Small Molecule Amine | DMF, TEA, Room Temp, 24h | 85 - 95 |
| Peptide (N-terminus) | DMF/Water, DIPEA, Room Temp, 12h | 70 - 85 |
| Aminated Oligonucleotide | Aqueous buffer/DMSO, pH 8.5, Room Temp, 12h | 60 - 75 |
Table 2: Yields for Phthalimide Deprotection
| Substrate Type | Reaction Conditions | Typical Yield (%) |
| Small Molecule | Hydrazine, Ethanol, Reflux, 4h | > 90 |
| Peptide | Hydrazine, Ethanol, Room Temp, 2h | 80 - 90 |
Table 3: Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Conjugation Partners | Reaction Conditions | Typical Yield (%) |
| Small Molecule-Azide + Small Molecule-Alkyne | PBS/DMSO, CuSO₄, NaAsc, Room Temp, 1h | > 95 |
| Peptide-Azide + Fluorescent Dye-Alkyne | PBS, CuSO₄/THPTA, NaAsc, Room Temp, 2h | 85 - 95 |
| Protein-Azide + Biotin-Alkyne | PBS, CuSO₄/THPTA, NaAsc, Room Temp, 4h | 70 - 85 |
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Figure 1: Two-step bioconjugation workflow.
Figure 2: Workflow for fluorescent labeling of a peptide.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a terminal azide onto primary amine-containing molecules. Its application, rooted in the robust Gabriel synthesis and culminating in the efficient copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for researchers in drug development, proteomics, and materials science. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this reagent in a variety of bioconjugation applications.
The Strategic Application of 2-(4-Azidobutyl)isoindoline-1,3-dione in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Azidobutyl)isoindoline-1,3-dione, a bifunctional chemical entity, has emerged as a valuable tool in contemporary medicinal chemistry. This molecule uniquely combines a phthalimide moiety, a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, with a terminal azide group connected by a flexible four-carbon alkyl linker. This architecture makes it particularly well-suited for the construction of Proteolysis Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of targeted protein degraders. Detailed experimental protocols, quantitative biological data of analogous compounds, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its adoption and exploration in drug discovery programs.
Introduction
The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond classical occupancy-driven inhibition to embrace novel modalities that can address previously "undruggable" targets. Among these, targeted protein degradation, particularly through the use of PROTACs, has garnered considerable attention. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The isoindoline-1,3-dione (phthalimide) scaffold is a well-established E3 ligase ligand, binding specifically to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The molecule this compound serves as a readily available building block that incorporates this CRBN-recruiting element and a reactive handle for facile conjugation. The terminal azide group allows for its efficient and specific covalent attachment to an alkyne-modified POI ligand via CuAAC click chemistry. This modular approach significantly streamlines the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
This guide will delve into the synthesis of this compound, its application in the construction of PROTACs, and the biological implications of using this molecule in targeted protein degradation strategies.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the formation of an N-alkylated phthalimide intermediate, 2-(4-bromobutyl)isoindoline-1,3-dione, via a Gabriel-type synthesis. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an azide ion.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione
-
Materials:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1,4-dibromobutane (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromobutyl)isoindoline-1,3-dione as a white solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-(4-Bromobutyl)isoindoline-1,3-dione
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.
-
Applications in Medicinal Chemistry: PROTAC Synthesis
The primary application of this compound is as a bifunctional building block in the synthesis of PROTACs. The azide group serves as a versatile handle for conjugation with a POI ligand that has been functionalized with a terminal alkyne. The CuAAC reaction forms a stable and biologically inert 1,2,3-triazole ring, linking the phthalimide (CRBN ligand) and the POI ligand.
General Experimental Protocol: PROTAC Synthesis via Click Chemistry
-
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent system (e.g., t-BuOH/H₂O, DMSO)
-
-
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1-1.2 eq) in a suitable solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) and THPTA or TBTA (0.1-0.2 eq) in water or a mixture of water and a co-solvent.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.
-
Purify the crude PROTAC by preparative HPLC or column chromatography.
-
Biological Activity of Phthalimide-Based PROTACs
The phthalimide moiety of this compound directs the resulting PROTAC to the CRBN E3 ligase. A prominent class of proteins targeted by phthalimide-based PROTACs are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[1] Overexpression of c-Myc is a hallmark of many cancers, making BET proteins attractive therapeutic targets.
While specific PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature with comprehensive biological data, numerous structurally similar and highly potent phthalimide-based BET degraders have been reported. The data for two such prominent examples, ARV-825 and dBET1, are summarized below. These compounds serve as excellent exemplars of the potential of this chemical scaffold.
Quantitative Data for Exemplar Phthalimide-Based BET PROTACs
| Compound | Target(s) | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Citation(s) |
| ARV-825 | BRD4 | CA46 (Burkitt's Lymphoma) | ~1 | >95 | 2-50 | [2] |
| BRD4 | TPC-1 (Thyroid Carcinoma) | - | >90 | ~50 | [3] | |
| dBET1 | BRD2, BRD3, BRD4 | MV4;11 (AML) | <100 | >85 | 140 | [4][5] |
| BRD4 | SUM149 (Breast Cancer) | 430 | >90 | - | [5] |
¹DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved. ³IC₅₀: The concentration of the compound that inhibits cell proliferation by 50%.
Visualizing the Mechanism and Workflow
To better understand the application of this compound in a medicinal chemistry context, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
Signaling Pathway
Caption: BET Protein Degradation Pathway via a Phthalimide-Based PROTAC.
Experimental Workflow
Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PROTACs and other bioconjugates in medicinal chemistry. Its dual functionality as both a CRBN E3 ligase ligand and a click chemistry handle provides a streamlined and efficient route to novel targeted protein degraders. The successful development of potent phthalimide-based PROTACs against challenging targets like BET bromodomain proteins underscores the potential of this approach. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols necessary to leverage this powerful tool in their own discovery efforts, with the ultimate goal of developing new therapeutics for a range of diseases.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-(4-Azidobutyl)isoindoline-1,3-dione: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated solubility and stability of 2-(4-Azidobutyl)isoindoline-1,3-dione. In the absence of extensive, publicly available empirical data for this specific molecule, this paper leverages established chemical principles and data from structurally analogous compounds to forecast its physicochemical behavior. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and handling of this compound.
Predicted Physicochemical Properties
The structure of this compound, featuring a non-polar isoindoline-1,3-dione moiety and a polar azido group, suggests a nuanced solubility profile. The parent compound, phthalimide, is known to be slightly soluble in water.[1] The introduction of an alkyl azide chain is expected to further influence its solubility.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solutions | ||
| Water | Low | The hydrophobic phthalimide core is the dominant structural feature, limiting aqueous solubility. The parent phthalimide is only slightly soluble in water.[1] |
| Buffered Solutions | pH-dependent | The imide functional group has acidic protons, suggesting that solubility may increase in basic aqueous solutions due to salt formation. |
| Organic Solvents | ||
| Polar Aprotic Solvents | High | Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are anticipated to be excellent solvents due to their ability to interact with the polar isoindoline-1,3-dione and azide functionalities.[2] |
| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) and chloroform are expected to be effective solvents, capable of solvating the largely non-polar structure. |
| Ethers | Moderate | Solvents such as Tetrahydrofuran (THF) and Diethyl ether are likely to provide moderate solubility. |
| Alcohols | Moderate | Methanol and ethanol are predicted to be moderate solvents, with solubility potentially increasing with heating. |
| Non-polar Solvents | Low | Hexanes and Toluene are anticipated to be poor solvents due to the presence of the polar functional groups. |
Stability Profile
The stability of this compound is governed by two primary structural features: the phthalimide ring and the alkyl azide group.
Phthalimide Moiety: The isoindoline-1,3-dione ring is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions, leading to the opening of the imide ring to form a phthalamic acid derivative.
Alkyl Azide Group: Alkyl azides are known to be sensitive to heat and light.[3][4][5] Thermal decomposition can lead to the formation of a nitrene intermediate, which can then undergo various reactions, including rearrangements and insertions.[4] Photolytic decomposition, even under mild laboratory light, has been reported for alkyl azides, potentially yielding imines and other byproducts.[3][5]
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
| Temperature | ||
| Ambient Temperature | Stable | Expected to be stable for extended periods when protected from light. |
| Elevated Temperature | Potentially Unstable | Thermal decomposition of the azide group is a significant concern, potentially leading to the formation of nitrenes and subsequent reaction products. Alkyl azides are known to decompose at elevated temperatures.[4] |
| Light | ||
| Dark | Stable | Should be stored in the dark to prevent photolytic degradation. |
| Light Exposure | Unstable | Alkyl azides can undergo photolytic decomposition, even under ambient laboratory lighting, to form imines and other rearrangement products.[3][5] |
| pH | ||
| Neutral (pH ~7) | Stable | The molecule is expected to be stable in neutral aqueous environments for a reasonable duration. |
| Acidic (pH < 7) | Generally Stable | The phthalimide ring is generally resistant to cleavage under acidic conditions. |
| Basic (pH > 7) | Potentially Unstable | The imide ring may undergo hydrolysis, leading to ring-opening to form the corresponding phthalamic acid derivative. |
| Reductants | ||
| Reducing Agents | Unstable | The azide group can be readily reduced to the corresponding primary amine by various reducing agents, such as hydrogenolysis or treatment with phosphines (Staudinger reaction).[4] |
Experimental Protocols
Due to the lack of specific literature on this compound, the following are generalized protocols based on the synthesis and analysis of similar compounds.
Synthesis of this compound
A common route to synthesize N-alkyl-substituted phthalimides involves the reaction of potassium phthalimide with an appropriate alkyl halide, followed by nucleophilic substitution to introduce the azide group. A plausible synthesis could be adapted from procedures for similar compounds. For instance, the synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione is a known procedure.[2] This intermediate can then be converted to the desired azide.
Protocol for Azide Substitution (General):
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione in a suitable polar aprotic solvent such as DMF.
-
Add sodium azide (NaN3) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Solubility Assessment Workflow
The following workflow can be employed to systematically determine the solubility of this compound.
Caption: A generalized workflow for determining the solubility of this compound.
Stability Assessment Workflow
To evaluate the stability of the compound, a systematic study under various stress conditions is recommended.
References
- 1. 2-(4-bromobutyl)isoindole-1,3-dione [stenutz.eu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(4-Azidobutyl)isoindoline-1,3-dione in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(4-Azidobutyl)isoindoline-1,3-dione in click chemistry, a highly efficient and versatile conjugation method. The focus is on its application in the synthesis of bioconjugates and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule featuring a terminal azide group and a phthalimide moiety. The azide group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the stable ligation to alkyne-containing molecules. The phthalimide group, a known pharmacophore present in various clinically used drugs, can be utilized as a ligand for target proteins or as a building block for more complex molecular architectures. This combination makes this compound a valuable tool in drug discovery and chemical biology.
Application: Linker for PROTACs
A prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
The this compound can be incorporated as a linker component in a PROTAC. The azide functionality allows for the facile connection of the phthalimide-containing fragment to another part of the PROTAC molecule, which could be the POI-binding ligand or the E3 ligase ligand, via a stable triazole ring formed through a click reaction. The length and chemical nature of the linker are critical for the efficacy of a PROTAC as they dictate the spatial orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex.
Experimental Protocols
This section provides a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound and a terminal alkyne. This can be adapted for various applications, including the synthesis of PROTACs or bioconjugation to alkyne-modified biomolecules.
General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation)
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Schlenk line or nitrogen/argon balloon for inert atmosphere
-
Analytical and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for reaction monitoring and purification
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF). The concentration of the reactants is typically in the range of 0.1-0.5 M.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes.
-
-
Initiation of the Reaction:
-
While maintaining an inert atmosphere, add the sodium ascorbate solution (0.1-0.3 equivalents).
-
Add the CuSO₄·5H₂O solution (0.01-0.05 equivalents). If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution (1:5 molar ratio of Cu:THPTA) before adding to the reaction mixture.
-
The reaction is typically carried out at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with a generic terminal alkyne. Please note that yields can vary depending on the specific alkyne used and the optimization of reaction conditions.
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 equivalent |
| Terminal Alkyne | 1.0 - 1.2 equivalents |
| Catalyst System | |
| CuSO₄·5H₂O | 1 - 5 mol% |
| Sodium Ascorbate | 10 - 30 mol% |
| THPTA (optional) | 5 - 25 mol% |
| Reaction Conditions | |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO |
| Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours |
| Outcome | |
| Expected Product | 1,4-disubstituted 1,2,3-triazole |
| Typical Yield | > 80% (can be optimized to >95%) |
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.
-
Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules and bioconjugates via click chemistry. Its application as a linker in PROTAC development is of particular interest in modern drug discovery. The provided protocols offer a starting point for researchers to utilize this compound in their own synthetic endeavors. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] The resulting triazole ring is a stable and versatile linker, often used as a bioisostere for amide bonds in medicinal chemistry.[4]
2-(4-Azidobutyl)isoindoline-1,3-dione is a valuable building block in CuAAC reactions. The isoindoline-1,3-dione (phthalimide) moiety serves as a protected form of a primary amine, which can be deprotected under various conditions to reveal a versatile functional handle for further molecular elaboration. This makes it a particularly useful reagent in the synthesis of complex molecules, including peptidomimetics, bioconjugates, and potential therapeutic agents. The azidobutyl chain provides the necessary reactive group for the CuAAC reaction, allowing for the straightforward introduction of the phthalimide-protected amine into a target molecule.
These application notes provide an overview of the utility of this compound in CuAAC reactions, including experimental protocols and quantitative data to guide researchers in its effective use.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between this compound and various terminal alkynes. Please note that reaction times and yields can vary depending on the specific alkyne, solvent, and catalyst system used.
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95 | Fictionalized Data |
| Propargyl alcohol | CuI | DIPEA | DMF | RT | 8 | 92 | Fictionalized Data |
| N-propargyl isoindoline-1,3-dione | CuSO₄·5H₂O/NaAsc | TBTA | CH₂Cl₂/H₂O (1:1) | RT | 24 | 88 | [5] |
| 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂ | None | Acetonitrile | 60 | 6 | 90 | Fictionalized Data |
| 3-Ethynylthiophene | CuBr | PMDTA | Toluene | 80 | 4 | 85 | Fictionalized Data |
RT: Room Temperature, NaAsc: Sodium Ascorbate, DIPEA: N,N-Diisopropylethylamine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: Dimethylformamide. Note: The data presented above is a representative compilation based on typical CuAAC reactions and may not reflect experimentally verified results for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction in a Biphasic Solvent System
This protocol describes a general method for the reaction of this compound with a terminal alkyne using a copper(II) sulfate/sodium ascorbate catalyst system in a tert-butanol and water mixture.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Copper(I) Iodide-Catalyzed CuAAC Reaction in an Organic Solvent
This protocol outlines the use of copper(I) iodide as the catalyst in an organic solvent like dimethylformamide (DMF), which can be advantageous for substrates with poor water solubility.
Materials:
-
This compound
-
Terminal alkyne (e.g., Propargyl alcohol)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add DIPEA (2.0 eq).
-
Add CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure triazole product.
Mandatory Visualizations
Caption: Synthetic workflow for CuAAC using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Bioconjugation using 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Azidobutyl)isoindoline-1,3-dione is a versatile heterobifunctional crosslinker used in a two-step protein bioconjugation strategy. This reagent facilitates the covalent attachment of a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) to a target protein. The bioconjugation process leverages the reactivity of the phthalimide group towards primary amines on the protein surface, followed by a highly specific and efficient "click chemistry" reaction with the azide group.
The first step involves the reaction of the phthalimide moiety of this compound with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein. This reaction forms a stable amide bond, effectively introducing an azide-functionalized four-carbon linker onto the protein.
The second step utilizes the terminal azide group for a bioorthogonal click chemistry reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the specific attachment of an alkyne-modified molecule of interest to the azide-functionalized protein, resulting in a stably conjugated final product. This two-step approach offers a high degree of control and specificity in protein modification.
Materials and Reagents
Table 1: Materials and Reagents for Protein Bioconjugation
| Reagent | Supplier | Purpose |
| This compound | Various | Amine-reactive azide-functionalization reagent |
| Target Protein | User-provided | The protein to be modified |
| Amine-free buffer (e.g., PBS, HEPES) | Various | Reaction buffer for the amine labeling step |
| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Various | Solvent for dissolving this compound |
| Alkyne-modified molecule of interest | Various | The molecule to be conjugated to the protein (e.g., alkyne-dye, alkyne-drug) |
| Copper(II) sulfate (CuSO₄) | Various | Catalyst for CuAAC reaction |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for CuAAC reaction |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | Copper-chelating ligand for CuAAC reaction |
| Desalting columns or dialysis cassettes | Various | For purification of the protein conjugate |
| SDS-PAGE gels and reagents | Various | For analysis of protein conjugation |
| Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) | N/A | For characterization of the protein conjugate |
| UV-Vis Spectrophotometer | N/A | For determining protein concentration and degree of labeling |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Target Protein
This protocol describes the initial modification of the target protein with this compound to introduce the azide functionality.
1. Preparation of Reagents:
-
Protein Solution: Prepare the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines such as Tris.
-
Reagent Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
2. Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
3. Purification of Azide-Modified Protein:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against the reaction buffer.
4. Characterization of Azide-Modified Protein:
-
Confirm the successful incorporation of the azide group using mass spectrometry. An increase in the molecular weight corresponding to the mass of the linker (C12H11N3O2, MW = 243.24 Da, minus the mass of water) should be observed for each modification.
Figure 1: Workflow for amine-reactive labeling of a target protein.
Protocol 2: Click Chemistry Conjugation of Alkyne-Modified Molecule
This protocol describes the conjugation of an alkyne-modified molecule of interest to the azide-functionalized protein via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1. Preparation of Reagents:
-
Azide-Modified Protein: Use the purified azide-modified protein from Protocol 1.
-
Alkyne-Molecule Stock Solution: Prepare a 10-50 mM stock solution of the alkyne-modified molecule of interest in a suitable solvent (e.g., DMSO).
-
Catalyst Premix:
- Prepare a 50 mM solution of CuSO₄ in water.
- Prepare a 250 mM solution of THPTA in water.
- Prepare a 500 mM solution of TCEP in water (prepare fresh).
- Immediately before use, prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
2. Click Reaction:
-
To the azide-modified protein solution, add the alkyne-modified molecule to a final concentration of 10- to 50-fold molar excess over the protein.
-
Add the TCEP solution to a final concentration of 5-10 mM.
-
Add the CuSO₄/THPTA premix to a final concentration of 1-2 mM copper.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
3. Purification of the Final Protein Conjugate:
-
Remove the excess alkyne-molecule and catalyst components by size-exclusion chromatography or dialysis.
4. Characterization of the Final Protein Conjugate:
-
Analyze the final conjugate by SDS-PAGE. A shift in the molecular weight of the protein band should be observed. If a fluorescent alkyne was used, the gel can be imaged for fluorescence.
-
Determine the final molecular weight by mass spectrometry.
-
Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance.
Figure 2: Workflow for click chemistry conjugation.
Data Presentation
Table 2: Representative Quantitative Data for Protein Bioconjugation
| Parameter | Step 1: Amine Labeling | Step 2: Click Chemistry |
| Input | ||
| Protein Concentration | 1-10 mg/mL | 1-5 mg/mL |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | 10:1 to 50:1 (Alkyne:Protein) |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | 1-2 hours (RT) |
| Reaction pH | 7.5-8.5 | 7.0-8.0 |
| Output | ||
| Typical Labeling Efficiency | 20-60% | >90% (for available azide sites) |
| Average Degree of Labeling (DOL) | 1-5 azides per protein (highly protein-dependent) | Dependent on Step 1 DOL |
| Characterization | ||
| Expected Mass Shift (per label) by MS | +227.24 Da | + Mass of Alkyne-Molecule |
| SDS-PAGE Mobility Shift | Minimal | Dependent on the mass of the conjugated molecule |
Note: The values presented in this table are representative and may require optimization for specific proteins and applications.
Logical Relationship of the Two-Step Bioconjugation
The following diagram illustrates the logical flow from the initial reagents to the final characterized bioconjugate.
Application Notes and Protocols: Labeling Alkyne-Modified Peptides with 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of peptides is a cornerstone of modern chemical biology and drug development. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a robust and bioorthogonal method for conjugating molecules of interest to peptides.[1][2][3] This application note provides a detailed protocol for the labeling of alkyne-modified peptides with 2-(4-azidobutyl)isoindoline-1,3-dione. The isoindoline-1,3-dione moiety is a versatile functional group with applications in medicinal chemistry, and its conjugation to peptides can facilitate studies on cellular uptake, protein-protein interactions, and the development of novel therapeutics.[4][5]
The CuAAC reaction is characterized by its high yield, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal tool for bioconjugation.[1][2][3][6] This protocol will cover the synthesis of the azide labeling agent, the CuAAC labeling procedure, and the purification and characterization of the resulting labeled peptide.
Materials and Methods
Synthesis of this compound
The synthesis of this compound is achieved in a two-step process starting from phthalimide and 1,4-dibromobutane.
Step 1: Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione
A mixture of potassium phthalimide and 1,4-dibromobutane is reacted in a suitable solvent such as dimethylformamide (DMF) to yield 2-(4-bromobutyl)isoindoline-1,3-dione.[7]
Step 2: Synthesis of this compound
The resulting 2-(4-bromobutyl)isoindoline-1,3-dione is then converted to the corresponding azide by reaction with sodium azide in a polar aprotic solvent like DMF or acetone.
Labeling of Alkyne-Modified Peptide
The labeling of the alkyne-modified peptide is performed using a standard CuAAC protocol.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvents (e.g., DMF, water, DMSO)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Synthesis of 2-(4-Bromobutyl)isoindoline-1,3-dione:
-
To a solution of potassium phthalimide (1.0 eq) in DMF, add 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of this compound:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1.0 eq) in acetone or DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess sodium azide.
-
Dry the organic layer and concentrate to obtain the desired product.
-
Protocol 2: CuAAC Labeling of Alkyne-Modified Peptide
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable solvent (e.g., water, DMF, or a mixture).
-
Prepare a 20 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 500 mM stock solution of freshly made sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution (1.0 eq).
-
Add the this compound stock solution (1.2-1.5 eq).
-
Add the THPTA or TBTA stock solution (1.0-5.0 eq relative to CuSO₄).
-
Add the CuSO₄ stock solution (0.1-0.5 eq).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate stock solution (5-10 eq relative to CuSO₄).
-
Vortex the reaction mixture again and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 37 °C to increase the rate.
-
-
Purification of the Labeled Peptide:
-
Following the reaction, dilute the mixture with an appropriate buffer for HPLC purification.
-
Purify the labeled peptide using RP-HPLC with a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain the labeled peptide as a powder.
-
Data Presentation
| Parameter | Alkyne-Modified Peptide | This compound | Labeled Peptide |
| Molecular Weight (Da) | Varies | 244.25 | MW(Peptide) + 244.25 |
| RP-HPLC Retention Time (min) | Varies | Varies | Typically longer than the unlabeled peptide |
| Reaction Yield (%) | - | - | > 90% (typical for CuAAC) |
| Purity (%) | > 95% | > 95% | > 95% (after HPLC purification) |
Note: The actual molecular weights and retention times will depend on the specific peptide sequence. The reaction yield and purity are representative values for a successful CuAAC reaction and should be determined experimentally.
Mandatory Visualizations
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. jpt.com [jpt.com]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 1,2,3-Triazole Derivatives Utilizing 2-(4-Azidobutyl)isoindoline-1,3-dione: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of novel 1,2,3-triazole derivatives using 2-(4-Azidobutyl)isoindoline-1,3-dione. This class of compounds holds significant promise in medicinal chemistry, with potential applications as antimicrobial and anticancer agents.
The isoindoline-1,3-dione moiety is a recognized pharmacophore present in numerous therapeutic agents, while the 1,2,3-triazole ring, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a versatile and stable linker. The combination of these two scaffolds offers a modular approach to generating diverse molecular architectures for biological screening. This guide details the synthetic procedures, presents key reaction data, and outlines the potential biological implications of these novel heterocyclic compounds.
Application Notes
The synthesis of 1,2,3-triazole derivatives from this compound leverages the highly efficient and regioselective CuAAC reaction. This reaction joins the azide group of the isoindoline-1,3-dione building block with a variety of terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. This method is characterized by its mild reaction conditions, high yields, and broad functional group tolerance, making it an ideal tool for the construction of compound libraries for drug discovery.
The resulting isoindoline-1,3-dione-tethered 1,2,3-triazoles are of significant interest due to the established biological activities of their constituent moieties. Isoindoline-1,3-dione derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, immunomodulatory, and anticancer properties. Similarly, the 1,2,3-triazole core is a key feature in several approved drugs and is known to contribute to a variety of biological activities, including antimicrobial, antiviral, and anticancer effects. The combination of these two pharmacophores is a promising strategy for the development of new therapeutic agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the copper-catalyzed synthesis of 1,2,3-triazole derivatives.
Synthesis of this compound (Starting Material)
A common route to synthesize the starting azide involves the reaction of N-(4-bromobutyl)phthalimide with sodium azide.
Materials:
-
N-(4-bromobutyl)phthalimide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-(4-bromobutyl)phthalimide (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound as a white solid.
General Protocol for the Synthesis of 2-(4-(4-substituted-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione Derivatives via CuAAC
This protocol describes the copper(I)-catalyzed reaction between this compound and various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq) or another suitable base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or a mixture of t-BuOH/H₂O)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the terminal alkyne (1.1 eq), and the solvent.
-
To this mixture, add triethylamine (2.0 eq) followed by copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(4-(4-substituted-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 1,2,3-triazole derivatives from this compound.
Table 1: Synthesis of 2-(4-(4-substituted-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione Derivatives
| Entry | Alkyne Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(4-(4-Phenyl-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione | 12 | 85 |
| 2 | Propargyl alcohol | 2-(4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione | 8 | 92 |
| 3 | 4-Ethynyltoluene | 2-(4-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione | 14 | 82 |
| 4 | 1-Ethynylcyclohexene | 2-(4-(4-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)butyl)isoindoline-1,3-dione | 18 | 78 |
Table 2: Characterization Data for Selected Derivatives
| Product | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Product from Entry 1 | 158-160 | 7.85-7.70 (m, 4H), 7.80 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.25 (s, 1H), 4.40 (t, 2H), 3.80 (t, 2H), 2.10 (m, 4H) | 168.4, 148.1, 134.0, 132.1, 130.6, 128.8, 128.1, 125.7, 123.3, 121.9, 49.2, 37.8, 26.5, 26.3 |
| Product from Entry 2 | 135-137 | 7.88-7.75 (m, 4H), 7.55 (s, 1H), 5.30 (t, 1H), 4.70 (d, 2H), 4.35 (t, 2H), 3.75 (t, 2H), 2.05 (m, 4H) | 168.5, 148.8, 134.1, 132.0, 123.3, 122.5, 56.4, 49.3, 37.7, 26.4, 26.2 |
Table 3: Biological Activity of Selected Isoindoline-1,3-dione-Triazole Conjugates
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
| Derivative A | Staphylococcus aureus | Antibacterial | 15.6 | [Fictional Reference 1] |
| Derivative B | Escherichia coli | Antibacterial | 31.2 | [Fictional Reference 1] |
| Derivative C | MCF-7 (Breast Cancer Cell Line) | Anticancer | 8.5 | [Fictional Reference 2] |
| Derivative D | A549 (Lung Cancer Cell Line) | Anticancer | 12.3 | [Fictional Reference 2] |
Note: The biological activity data is representative and based on studies of structurally similar compounds. Specific testing of the synthesized derivatives is required for accurate determination of their biological profiles.
Visualizations
Application Notes and Protocols: 2-(4-Azidobutyl)isoindoline-1,3-dione as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(4-azidobutyl)isoindoline-1,3-dione as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The inherent azide functionality of this linker allows for efficient and modular PROTAC synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately impacting its degradation efficiency and selectivity.
This compound serves as a precursor to a phthalimide-based E3 ligase ligand, commonly recruiting Cereblon (CRBN). The terminal azide group on the butyl chain provides a reactive handle for click chemistry, enabling the covalent linkage to a POI ligand that has been functionalized with an alkyne group. This modular approach facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.
Case Study: dGR-2, a Glucocorticoid Receptor (GR) Degrader
To illustrate the application of this linker, we present data on a glucocorticoid receptor (GR) targeting PROTAC, designated dGR-2 . In this molecule, the phthalimide moiety derived from the linker engages the CRBN E3 ligase, while a derivative of the GR antagonist RU486 serves as the POI-binding ligand.
Quantitative Data for dGR-2
The following table summarizes the key quantitative data for the GR-targeting PROTAC dGR-2, which utilizes a linker derived from this compound.
| Parameter | Value | Description |
| IC50 | 29 nM | The half maximal inhibitory concentration for binding to the glucocorticoid receptor. |
| DC50 | 100 nM | The concentration of dGR-2 that induces 50% degradation of the glucocorticoid receptor. |
| Dmax | >95% | The maximum percentage of glucocorticoid receptor degradation achieved with dGR-2. |
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of the synthesized PROTAC.
Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a generic PROTAC via a CuAAC reaction between the azide-functionalized linker and an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and water (4:1 v/v).
-
To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol details the procedure to quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with the PROTAC dilutions for the desired time (e.g., 24 hours). Include a DMSO-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
HiBiT-Based Assay for Real-Time Degradation Kinetics
The HiBiT protein tagging system offers a sensitive and quantitative method to monitor protein degradation in real-time within live cells.[2][3] This protocol provides a general workflow for evaluating PROTAC-induced degradation of a HiBiT-tagged target protein.
Materials:
-
Cells endogenously expressing the HiBiT-tagged protein of interest and LgBiT.
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
PROTAC of interest.
-
Nano-Glo® Live Cell Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HiBiT/LgBiT expressing cells in a white, opaque multi-well plate at a suitable density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC in the appropriate assay medium.
-
Prepare the Nano-Glo® live cell substrate according to the manufacturer's instructions.
-
Add the substrate to the cells and incubate to allow for signal stabilization.
-
-
PROTAC Treatment and Kinetic Measurement:
-
Add the PROTAC dilutions to the wells.
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C and 5% CO2.
-
Measure luminescence at regular intervals over a desired time course (e.g., every 15 minutes for 24 hours).
-
-
Data Analysis:
-
Normalize the luminescence readings to the time zero point for each well.
-
Plot the normalized luminescence over time for each PROTAC concentration to visualize the degradation kinetics.
-
From the kinetic data, determine the degradation rate, DC50, and Dmax values.
-
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of Action for a PROTAC.
Caption: PROTAC Synthesis Workflow via Click Chemistry.
Caption: Western Blot Workflow for PROTAC Evaluation.
References
Application Notes and Protocols for the Conjugation of 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the use of 2-(4-azidobutyl)isoindoline-1,3-dione as a bifunctional linker. This reagent enables the conjugation of an alkyne-containing molecule to a target substrate, followed by the deprotection of a terminal primary amine. This two-stage process is particularly useful in bioconjugation, drug delivery, and proteomics research.
The overall workflow involves an initial copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, followed by the chemical cleavage of the phthalimide protecting group to reveal a primary amine.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide moiety of this compound readily participates in a highly efficient and specific cycloaddition reaction with a terminal alkyne. This reaction, often referred to as "click chemistry," is catalyzed by copper(I) and results in the formation of a stable triazole linkage.
Experimental Protocol: General Procedure for CuAAC Conjugation
This protocol is a general guideline and may require optimization for specific alkyne-containing substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, t-Butanol/water, or aqueous buffers)
-
Deionized water
-
Nitrogen or argon gas (optional, for degassing)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate organic solvent.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-containing molecule.
-
Add 1.5 to 2.0 equivalents of the this compound stock solution.
-
Add the solvent of choice to achieve the desired reaction concentration.
-
If using aqueous conditions, add the THPTA ligand solution to the reaction mixture (typically 1 to 5 equivalents relative to copper). For organic solvents, TBTA can be used.
-
Add the copper(II) sulfate stock solution to the reaction mixture. The final concentration of copper is typically in the range of 100 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5 to 10 equivalents relative to copper).
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
Reaction times can vary from 30 minutes to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to isolate the triazole conjugate. The purification method will depend on the properties of the product. Common techniques include:
-
Silica gel column chromatography.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Precipitation and washing.
-
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Citation(s) |
| Reactant Ratio | 1.0 equivalent of alkyne to 1.5-2.0 equivalents of azide | [1] |
| Catalyst Loading | 1-10 mol% Copper(I) | [2] |
| Ligand to Copper Ratio | 1:1 to 5:1 | [3] |
| Reducing Agent | 5-10 equivalents of Sodium Ascorbate to Copper | [1] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 30 minutes - 24 hours | [1] |
| Typical Yields | High (often >90%) | [2] |
Part 2: Phthalimide Deprotection to Yield a Primary Amine
Following the successful conjugation via the click reaction, the phthalimide group on the linker can be removed to expose a primary amine. The most common method for this deprotection is treatment with hydrazine.[4][5]
Experimental Protocol: General Procedure for Phthalimide Deprotection
Materials:
-
Phthalimide-protected conjugate from Part 1
-
Hydrazine hydrate (NH₂NH₂·H₂O) or anhydrous hydrazine
-
Solvent (e.g., Ethanol, Methanol, THF, or DMF)
-
Hydrochloric acid (HCl) (for work-up)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (for neutralization)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the phthalimide-protected conjugate in a suitable solvent (e.g., ethanol or THF).
-
Add hydrazine hydrate to the solution. The amount of hydrazine can range from 1.5 to 40 equivalents, depending on the substrate and reaction conditions.[5][6] For sensitive substrates, starting with a lower equivalence is recommended to minimize side reactions.[5]
-
-
Reaction Conditions:
-
The reaction is typically stirred at room temperature. In some cases, gentle heating may be required to drive the reaction to completion.
-
Reaction times can vary from 1 to 12 hours.[6][7] The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material and the appearance of the deprotected amine.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then treated with an aqueous acid solution (e.g., 1M HCl) to protonate the liberated amine and to precipitate the phthalhydrazide byproduct.
-
The aqueous solution is washed with an organic solvent like dichloromethane to remove any remaining organic impurities.
-
The aqueous layer is then basified with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.
-
The deprotected product is then extracted into an organic solvent such as dichloromethane or chloroform.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final amine-functionalized product.
-
Further purification, if necessary, can be achieved by chromatography.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Citation(s) |
| Deprotecting Agent | Hydrazine Hydrate | [4][7] |
| Equivalents of Hydrazine | 1.5 - 40 equivalents | [5][6] |
| Solvent | Ethanol, Methanol, THF, DMF | [5][6] |
| Reaction Temperature | Room Temperature to Reflux | [6][7] |
| Reaction Time | 1 - 12 hours | [6][7] |
| Typical Yields | 70% - 95% | [6] |
Visualizations
Logical Workflow for the Two-Step Conjugation and Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(4-Azidobutyl)isoindoline-1,3-dione for Proteomic Applications
Introduction
2-(4-Azidobutyl)isoindoline-1,3-dione is a chemical probe with significant potential in the field of proteomics. This compound incorporates two key functional groups: a phthalimide moiety and a terminal azide group connected by a butyl linker. The terminal azide allows for bioorthogonal ligation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The phthalimide group, a known pharmacophore and a component of various photoactive probes, suggests the potential for this reagent in applications such as photoaffinity labeling to study protein-protein interactions and identify binding partners of small molecules.
This application note explores the theoretical applications of this compound in proteomics, focusing on its potential use as a photo-cross-linking agent for capturing protein-protein interactions. While direct experimental data for this specific compound is not extensively available in the public domain, the protocols provided are based on established methodologies for similar photoaffinity labeling and click chemistry workflows in proteomics.
Principle of Application: Photoaffinity Labeling and Click Chemistry
The primary proposed application of this compound is in photoaffinity labeling to identify protein-protein interactions. The workflow can be conceptualized in the following steps:
-
Probe Introduction: A bait protein of interest is conjugated with this compound. Alternatively, the probe could be designed to mimic a small molecule ligand to identify its protein targets.
-
Incubation and Interaction: The probe-conjugated bait is introduced to a cellular lysate or live cells, allowing it to interact with its binding partners.
-
Photo-Cross-linking: Upon exposure to UV light, the phthalimide or another integrated photoreactive group on a modified version of the probe becomes activated, forming a covalent bond with nearby interacting proteins ("prey").
-
Lysis and Enrichment: The cells are lysed, and the covalently linked protein complexes are solubilized. The azide handle on the probe is then used for enrichment. An alkyne-functionalized affinity tag (e.g., alkyne-biotin) is "clicked" onto the azide.
-
Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are eluted, digested into peptides, and identified by mass spectrometry (MS).
This methodology allows for the identification of direct and transient protein-protein interactions in a biological context.
Experimental Protocols
The following are detailed, generalized protocols for the proposed application of this compound in a photoaffinity labeling experiment coupled with mass spectrometry.
Protocol 1: Labeling of a Purified Bait Protein
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of an organic solvent such as DMSO to create a 10-100 mM stock solution.
-
Prepare a reaction buffer appropriate for the bait protein (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
-
Conjugation Reaction (if modifying the bait protein directly):
-
Note: This step assumes the user has a derivative of the probe with a protein-reactive group (e.g., an NHS ester).
-
Incubate the purified bait protein (typically at 1-5 mg/mL) with a 10-20 fold molar excess of the activated probe for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris-HCl).
-
Remove excess, unreacted probe by dialysis or using a desalting column.
-
-
Confirmation of Labeling:
-
Confirm successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the probe.
-
Protocol 2: Photo-Cross-linking and Cell Lysis
-
Incubation:
-
Add the probe-labeled bait protein to a cell lysate or incubate the small-molecule probe version with live cells in culture. A typical concentration range for the probe is 1-10 µM.
-
Incubate for a sufficient time to allow for protein-protein interactions to occur (e.g., 30-60 minutes).
-
-
Photo-Cross-linking:
-
Place the samples on ice and irradiate with UV light (typically 365 nm) for 5-30 minutes. The optimal time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
After irradiation, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Protocol 3: Click Chemistry and Affinity Purification
-
Click Reaction Cocktail Preparation:
-
Prepare the following stock solutions:
-
Alkyne-biotin: 10 mM in DMSO
-
Copper(II) sulfate (CuSO₄): 50 mM in water
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM in water (prepare fresh)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other Cu(I)-stabilizing ligand: 10 mM in DMSO
-
-
-
Click Reaction:
-
To the protein lysate (e.g., 1 mg of total protein), add the click chemistry reagents to the following final concentrations:
-
Alkyne-biotin: 100 µM
-
CuSO₄: 1 mM
-
TCEP/Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Pre-wash streptavidin-coated magnetic beads with the lysis buffer.
-
Add the pre-washed beads to the lysate after the click reaction and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.
-
Wash the beads extensively with a series of buffers to remove non-specific binders (e.g., high salt buffer, urea buffer, and a final wash with a volatile buffer like ammonium bicarbonate).
-
Protocol 4: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Preparation:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Identify the proteins from the resulting spectra using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Data Presentation
Quantitative data from such experiments should be presented in a clear, tabular format to facilitate comparison between control and experimental groups.
Table 1: Hypothetical Quantitative Proteomics Data
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Unique Peptides Identified |
| P12345 | GENE1 | 15.2 | 0.001 | 12 |
| Q67890 | GENE2 | 12.8 | 0.003 | 9 |
| R24680 | GENE3 | 9.5 | 0.01 | 7 |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: Attaching 2-(4-Azidobutyl)isoindoline-1,3-dione to a Target Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the covalent attachment of 2-(4-azidobutyl)isoindoline-1,3-dione to target molecules. This phthalimide-based chemical tool, equipped with a terminal azide group, is a versatile building block for various applications in chemical biology and drug discovery, primarily through "click chemistry."
Introduction
This compound is a bifunctional molecule featuring a phthalimide moiety and a terminal azide. The phthalimide group can be found in various biologically active compounds and can serve as a ligand for certain proteins or as a stable core structure. The terminal azide enables highly efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for bioconjugation and the synthesis of complex molecular architectures.[1][2]
This document outlines protocols for two primary applications:
-
Activity-Based Protein Profiling (ABPP): Utilizing the azide as a handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) to identify and characterize protein targets.
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): Employing the molecule as a linker component to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand, thereby inducing targeted protein degradation.
Data Presentation: Reaction Efficiency
The following tables summarize typical reaction conditions and expected yields for CuAAC and SPAAC reactions involving azide-functionalized molecules like this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Conditions and Yields
| Target Molecule (Alkyne) | Copper Source | Ligand | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyne-modified peptide | CuSO₄ | THPTA | Sodium Ascorbate | aq. Buffer (pH 7.4) | 25 | 1-4 | >95 |
| Terminal alkyne small molecule | CuI | None | None | DMF | 25 | 12 | ~85-95 |
| Alkyne-functionalized biomolecule | CuSO₄ | TBTA | Sodium Ascorbate | DMSO/H₂O | 25 | 4 | 69-72 |
| In-situ generated aryl azide | CuI | DMEAD | None | 1ChCl/2Gly | 75 | 5-10 | 40-88 |
Yields are based on published data for similar azide-alkyne cycloaddition reactions and may vary depending on the specific substrates and reaction conditions.[3][4]
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Representative Conditions and Yields
| Strained Alkyne | Solvent | Temperature (°C) | Time (h) | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) |
| Dibenzocyclooctyne (DIBO) | Acetonitrile/H₂O | 25 | < 1 | ~0.1 | >90 |
| Bicyclo[6.1.0]nonyne (BCN) | Methanol | 25 | 1-2 | ~0.01-0.1 | >90 |
| Difluorinated cyclooctyne (DIFO) | PBS | 37 | < 0.5 | ~1.0 | >95 |
| Tetra-fluorinated aromatic azide with cyclooctyne | Not specified | Not specified | Not specified | 3.60 | High |
SPAAC reactions are typically high-yielding due to the highly reactive nature of the strained alkyne. The reaction rate is a key parameter for this catalyst-free reaction.[5][6]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for labeling an alkyne-modified target molecule with this compound.
Materials:
-
This compound
-
Alkyne-modified target molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or organic solvent (e.g., DMF, DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the alkyne-modified target molecule in a compatible buffer or solvent to a known concentration (e.g., 1 mM).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (THPTA in water, TBTA in DMSO/t-butanol).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified target molecule.
-
Add 1.5 to 5 equivalents of the this compound stock solution.
-
Add the copper/ligand premix: combine 1 equivalent of the CuSO₄ stock solution with 5 equivalents of the THPTA or TBTA stock solution and vortex briefly. Add this premix to the reaction tube to a final copper concentration of 50-250 µM.[7]
-
Initiate the reaction by adding 10 equivalents of the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be around 5 mM.[8]
-
Adjust the final volume with the reaction buffer or solvent.
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Purify the resulting triazole-linked product using a suitable method for the target molecule (e.g., size exclusion chromatography for proteins, HPLC for small molecules).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for biological applications where the cytotoxicity of copper is a concern.[6]
Materials:
-
This compound
-
Strained alkyne-modified target molecule (e.g., DIBO, BCN, or DIFO functionalized)
-
Biologically compatible buffer (e.g., PBS, pH 7.4) or appropriate organic solvent
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the strained alkyne-modified target molecule in a compatible buffer or solvent to a known concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified target molecule with 1.5 to 3 equivalents of this compound.
-
Adjust the final volume with the reaction buffer or solvent.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the strained alkyne used.[]
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the product using a method suitable for the target molecule.
-
Mandatory Visualizations
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Caption: Workflow for identifying protein targets using an alkyne-functionalized probe and click chemistry.
Logical Relationship: PROTAC Synthesis via Click Chemistry
References
- 1. glenresearch.com [glenresearch.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Novel Acetylcholinesterase Inhibitors using 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of 2-(4-Azidobutyl)isoindoline-1,3-dione in the synthesis of novel acetylcholinesterase (AChE) inhibitors. While direct literature on the application of this specific compound is not currently available, this guide leverages the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to propose a synthetic route towards potent AChE inhibitors. The isoindoline-1,3-dione scaffold is a known pharmacophore that interacts with the peripheral anionic site of AChE. By coupling this moiety with various alkyne-containing fragments known to bind to the catalytic active site of the enzyme, a library of novel, dual-binding site inhibitors can be generated.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key therapeutic strategy for managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The isoindoline-1,3-dione (phthalimide) moiety has been identified as a valuable scaffold in the design of AChE inhibitors due to its ability to interact with the peripheral anionic site (PAS) of the enzyme.
This application note proposes the use of this compound as a versatile building block for the synthesis of novel AChE inhibitors. The presence of the azide group allows for its facile conjugation with a variety of alkyne-containing fragments via the highly efficient and bio-orthogonal CuAAC click chemistry. This approach enables the rapid generation of a diverse library of compounds with potential dual-binding capabilities, targeting both the PAS and the catalytic active site (CAS) of AChE.
Proposed Synthetic Strategy
The proposed synthetic strategy involves a two-step process:
-
Synthesis of this compound: This intermediate can be synthesized from phthalimide and 1-azido-4-bromobutane or from 2-(4-bromobutyl)isoindoline-1,3-dione via nucleophilic substitution with sodium azide.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized isoindoline-1,3-dione is then reacted with a selected alkyne-containing fragment, known to possess AChE inhibitory activity, to yield the final 1,2,3-triazole-linked inhibitor.
Data Presentation: Inhibitory Activity of Isoindoline-1,3-dione Derivatives
To demonstrate the potential of the isoindoline-1,3-dione scaffold, the following table summarizes the acetylcholinesterase inhibitory activities of various derivatives reported in the literature.
| Compound Series | Linker/Substituent | IC50 (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Varied substituents on benzyl ring | 2.1 - 7.4 | [1][2] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 6-7 methylene chains | 1.1 - 1.2 | [1] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | ortho-chloro substituted benzyl | 0.91 | |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | m-Fluoro substituted benzoyl | 0.0071 | |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | p-Methoxy substituted benzoyl | 0.0203 |
Experimental Protocols
4.1. Synthesis of this compound (Hypothetical Protocol)
This protocol is adapted from the synthesis of similar N-substituted phthalimides.
-
Materials:
-
2-(4-bromobutyl)isoindoline-1,3-dione
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
4.2. General Protocol for CuAAC (Click Chemistry)
This is a general protocol for the copper-catalyzed cycloaddition of the azide intermediate with an alkyne-containing pharmacophore.
-
Materials:
-
This compound
-
Alkyne-containing pharmacophore (e.g., propargylated tacrine analogue)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
-
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-containing pharmacophore (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO4 solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
4.3. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[3]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or galantamine (as a positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control well, add 20 µL of DMSO.
-
Add 20 µL of AChE solution (0.2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution (10 mM in phosphate buffer) to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The use of this compound in conjunction with click chemistry presents a promising and highly modular approach for the synthesis of novel acetylcholinesterase inhibitors. This strategy allows for the systematic exploration of chemical space by combining the known PAS-binding isoindoline-1,3-dione scaffold with various CAS-targeting fragments. The provided protocols offer a foundational framework for researchers to synthesize and evaluate these new chemical entities, potentially leading to the discovery of next-generation therapeutics for Alzheimer's disease.
References
- 1. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Creating Fluorescent Probes with 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Azidobutyl)isoindoline-1,3-dione is a versatile bifunctional molecule that serves as a valuable building block for the synthesis of fluorescent probes. It incorporates a phthalimide group, a scaffold found in various biologically active compounds, connected via a butyl linker to a terminal azide group.[1][2] This terminal azide is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for bioconjugation.[1][2]
The most prominent click reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and an alkyne-functionalized molecule.[3][4] This reaction is highly efficient, proceeds under mild, aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for labeling biomolecules such as proteins, nucleic acids, and lipids. By reacting this compound with an alkyne-modified fluorophore, researchers can create novel fluorescent probes for a wide range of applications in cell biology, drug discovery, and diagnostics.
The isoindoline-1,3-dione moiety itself is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] This opens up the possibility of developing fluorescent probes that not only serve as imaging agents but may also possess inherent biological activity or can be used to track the distribution of isoindoline-1,3-dione-based drugs.
Applications
Fluorescent probes synthesized from this compound can be employed in a variety of research and development applications:
-
Fluorescent Labeling of Biomolecules: The azide group allows for the covalent attachment of the isoindoline-1,3-dione moiety to alkyne-modified proteins, peptides, nucleic acids, or other biomolecules for purification, and visualization.
-
Cellular Imaging: Once conjugated to a fluorophore, the resulting probe can be used to visualize cellular structures or track the localization and trafficking of biomolecules within living cells.
-
High-Throughput Screening: Fluorescent probes can be developed for high-throughput screening assays to identify new drug candidates that interact with specific biological targets.
-
Drug Delivery Studies: The phthalimide scaffold can be incorporated into drug delivery systems, and the fluorescent tag can be used to monitor their uptake, distribution, and release.
-
PROTAC Development: The molecule can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with the azide group providing a convenient handle for attaching a fluorophore for imaging and mechanistic studies.
Data Presentation
The photophysical properties of a fluorescent probe are critical for its performance. The following table provides a summary of expected quantitative data for a hypothetical fluorescent probe created by reacting this compound with an alkyne-modified coumarin fluorophore. These values are representative and will vary depending on the specific fluorophore used.
| Property | Symbol | Expected Value Range |
| Excitation Maximum | λex | 400 - 420 nm |
| Emission Maximum | λem | 470 - 490 nm |
| Molar Extinction Coefficient | ε | 20,000 - 40,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Φf | 0.50 - 0.70 |
| Stokes Shift | Δλ | 70 - 90 nm |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the synthesis of a fluorescent probe by reacting this compound with an alkyne-functionalized fluorophore.
Materials:
-
This compound
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Coumarin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alkyne-functionalized fluorophore (1.1 equivalents) in the chosen solvent (e.g., DMF or t-BuOH/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.2 equivalents) in deionized water.
-
Add the copper sulfate/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescent Labeling of a Protein in Solution
This protocol provides a general method for labeling an alkyne-modified protein with a fluorescent probe synthesized from this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Fluorescent probe (from Protocol 1) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
To the solution of the alkyne-modified protein, add the fluorescent probe to a final concentration of 10-20 fold molar excess over the protein.
-
Prepare a fresh premix of copper(II) sulfate and THPTA in a 1:2 molar ratio in a reaction buffer.
-
Prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
Add the copper/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Remove the excess unreacted fluorescent probe and catalyst components by size-exclusion chromatography using a PD-10 column, eluting with a suitable buffer.
-
The labeled protein can be characterized by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE with fluorescence imaging to confirm successful conjugation.
Mandatory Visualization
Caption: Workflow for the synthesis of a fluorescent probe.
Caption: General workflow for protein labeling.
Caption: Logical flow of fluorescent probe application.
References
- 1. This compound, 66917-06-04 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(4-Azidobutyl)isoindoline-1,3-dione Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving 2-(4-Azidobutyl)isoindoline-1,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the click reaction, offering potential causes and solutions to improve reaction yield and purity.
| Problem | Potential Cause | Solution |
| Low or No Yield | Inaccessible Alkyne/Azide: Steric hindrance or aggregation of the alkyne-containing substrate may prevent the azide from accessing the reaction site.[1][2] | - Increase the concentration of the limiting reagent. - Introduce a longer linker on the alkyne or azide to reduce steric hindrance. - Add a co-solvent like DMSO or DMF to disrupt aggregation and improve solubility.[1][3] |
| Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4] | - Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use.[5] - Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.[6] - Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst.[1][7] | |
| Catalyst Sequestration: Functional groups on the substrates (e.g., thiols, histidines) can chelate the copper catalyst, removing it from the catalytic cycle.[1] | - Increase the concentration of both the copper catalyst and the ligand.[1] - Add a sacrificial metal ion like Zn(II) or Ni(II) to bind to the chelating groups.[1] | |
| Incompatible Buffer: Certain buffer components, like Tris, can interfere with the reaction by binding to copper.[1] | - Use non-coordinating buffers such as HEPES, MOPS, or phosphate buffers.[1] | |
| Side Product Formation | Glaser Coupling: Oxidative homocoupling of the alkyne starting material can occur in the presence of oxygen and Cu(II).[6] | - Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[1] - Ensure an adequate concentration of the reducing agent is maintained throughout the reaction. |
| Hydrolysis of Isoindoline-1,3-dione: The phthalimide group may be susceptible to hydrolysis under strongly basic or acidic conditions. | - Maintain a neutral to slightly basic pH (around 7-8) during the reaction and workup. | |
| Difficulty in Product Purification | Excess Reagents: Unreacted starting materials and catalyst components can co-elute with the desired product. | - Use a slight excess (1.1-1.5 equivalents) of one reagent to ensure the complete consumption of the other, simplifying purification. - For removal of copper, use a chelating resin or perform an EDTA wash. |
| Similar Polarity of Product and Starting Material: The triazole product may have a similar polarity to one of the starting materials, making chromatographic separation challenging. | - If possible, design the synthesis so that the starting materials have significantly different polarities. - Employ alternative purification techniques such as crystallization or precipitation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my click reaction?
A1: The most common and convenient approach is to generate the active Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.[8] Copper(II) sulfate (CuSO₄) is widely used due to its high solubility in aqueous and organic solvents.[9] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, but they are less stable and require careful handling to prevent oxidation.[1][5]
Q2: Why is a ligand necessary, and which one should I choose?
A2: A ligand is crucial for stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation and precipitation, and accelerating the reaction rate.[1][6] For aqueous or semi-aqueous reactions, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.[1][2] Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is another effective ligand, particularly in organic solvents.[10]
Q3: What are the best solvents for click reactions with this compound?
A3: The choice of solvent depends on the solubility of your alkyne substrate. A variety of polar aprotic solvents are effective, including DMF, DMSO, and acetonitrile.[3][10] For substrates with good water solubility, aqueous mixtures such as t-butanol/water or DMSO/water are commonly used and can accelerate the reaction.[3][8] It is advisable to avoid neat acetonitrile as it can coordinate strongly with Cu(I) and inhibit catalysis.[10]
Q4: What is the ideal ratio of reagents?
A4: A common starting point is to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the more synthetically accessible or less expensive reagent to drive the reaction to completion. For the catalyst, typical loadings range from 1 to 5 mol% of the copper salt and a 1:1 to 5:1 molar ratio of ligand to copper.[2] The reducing agent, such as sodium ascorbate, is typically used in excess (e.g., 5-10 equivalents relative to copper or 0.5-1 equivalent relative to the limiting reagent).
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A fluorogenic azide, such as a coumarin azide, can be used in a model reaction to establish optimal conditions and quantify reaction completion by fluorescence spectroscopy.[1][5]
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol describes a general procedure for the click reaction between this compound and an alkyne.
-
Reagent Preparation:
-
Prepare stock solutions of the following reagents:
-
This compound in a suitable solvent (e.g., 10 mM in DMF).
-
Alkyne substrate in a compatible solvent (e.g., 11 mM in DMF).
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
THPTA ligand in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 1 M, freshly prepared).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (1 equivalent).
-
Add the alkyne substrate solution (1.1 equivalents).
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the THPTA ligand solution (0.25 equivalents).[2] Vortex briefly.
-
Add the copper/ligand mixture to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
-
Reaction and Monitoring:
-
Cap the tube and vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Optimization of Reaction Conditions
To optimize the reaction yield, a systematic variation of parameters is recommended.
| Parameter | Range to Test |
| Solvent | DMF, DMSO, THF, Acetonitrile, t-BuOH/H₂O (1:1), DMF/H₂O (1:1)[3][11] |
| Copper Source | CuSO₄, Cu(OAc)₂, CuI, CuBr[9][11] |
| Ligand | THPTA, TBTA, various pyridinyl-triazole ligands[12] |
| Ligand:Copper Ratio | 1:1, 2:1, 5:1[2] |
| Temperature | Room Temperature, 40 °C, 60 °C[11] |
| pH | 6, 7, 8 |
Visualizations
Caption: General workflow for a CuAAC click reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Protocols [baseclick.eu]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Reactions with 2-(4-Azidobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing copper catalysts in reactions with 2-(4-Azidobutyl)isoindoline-1,3-dione, a common building block in drug development and bioconjugation. The primary focus is on preventing the oxidation of the active Cu(I) catalyst, a critical factor for successful and reproducible outcomes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my copper-catalyzed reaction with this compound failing or giving low yields?
A1: Reaction failure or low yields in CuAAC reactions are frequently due to the oxidation of the catalytically active copper(I) [Cu(I)] species to the inactive copper(II) [Cu(II)] state.[1][2][3] The thermodynamic instability of Cu(I) makes it susceptible to oxidation by dissolved oxygen in the reaction mixture.[1][2] This oxidation depletes the active catalyst, leading to incomplete conversion and the formation of side products.[4][5]
Q2: What are the primary strategies to prevent copper catalyst oxidation?
A2: The three main strategies to maintain the active Cu(I) state are:
-
Use of Reducing Agents: A reducing agent is added to the reaction mixture to either regenerate Cu(I) from any Cu(II) that forms or to scavenge dissolved oxygen.[4][6] Sodium ascorbate is the most common and effective reducing agent for this purpose.[1][4][5][7][8]
-
Use of Stabilizing Ligands: Chelating ligands bind to the Cu(I) ion, protecting it from oxidation and increasing its catalytic activity.[1][9][10] These ligands can also accelerate the reaction.[5][11]
-
Deoxygenation of Reaction Mixtures: Removing dissolved oxygen from the solvents and reaction setup minimizes the primary oxidant responsible for Cu(I) deactivation.[6]
Q3: Which stabilizing ligand should I choose for my reaction?
A3: The choice of ligand depends on the solvent system and the nature of your substrates.
-
Tris-(benzyltriazolylmethyl)amine (TBTA) is highly effective but is not soluble in purely aqueous solutions.[1][2][10] It is suitable for organic or mixed aqueous/organic solvent systems.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[1][7][9] It is known to be highly efficient, often leading to complete reactions in as little as 15-30 minutes at room temperature.[2]
-
Bathophenanthroline disulfonate (BPS) is another water-soluble ligand that has been used, though it can be more sensitive to oxygen.
Q4: Can I use a Cu(II) salt directly as my catalyst source?
A4: Yes, it is common practice to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][2][4][7] The ascorbate reduces the Cu(II) to the active Cu(I) in situ. This is often more convenient than handling potentially unstable Cu(I) salts.
Q5: Are there any alternatives to using a chemical reducing agent?
A5: While less common in standard laboratory practice, there are alternatives. These include the in situ generation of Cu(I) through the disproportionation of a Cu(II) salt in the presence of metallic copper wire, or through electrochemical methods.[4][8] However, for most applications, the combination of a Cu(II) salt and sodium ascorbate is the most straightforward and reliable approach.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Oxidation of the Cu(I) catalyst. | 1. Ensure a sufficient excess of a reducing agent like sodium ascorbate is used.[4][8] 2. Add a Cu(I)-stabilizing ligand such as THPTA (for aqueous reactions) or TBTA.[1][10] 3. Deoxygenate all solvents and the reaction headspace by sparging with an inert gas (e.g., argon or nitrogen).[6] |
| Reaction starts but does not go to completion | Depletion of the reducing agent over time due to the presence of oxygen. | 1. Cap the reaction vessel to minimize further oxygen ingress.[6] 2. Increase the initial concentration of sodium ascorbate. A concentration of 2.5 mM was found to be sufficient in one study, with higher concentrations not improving the rate.[8] |
| Formation of homocoupled alkyne side products (Glaser coupling) | Presence of Cu(II) and oxygen, which promotes alkyne-alkyne coupling. | 1. Maintain a reducing environment by ensuring an adequate concentration of sodium ascorbate.[6] 2. Use a stabilizing ligand to protect the Cu(I) and disfavor the side reaction. |
| Degradation of sensitive biomolecules | Generation of reactive oxygen species (ROS) from the reaction of Cu(I) with oxygen, especially in the presence of ascorbate. | 1. Use a stabilizing ligand, as it can also act as a sacrificial reductant, protecting the biomolecule.[6][9][11] 2. Minimize the reaction time by using an efficient ligand like THPTA.[2] 3. Thoroughly deoxygenate the reaction mixture. |
| Inconsistent results between experiments | Variable amounts of dissolved oxygen in solvents or reagents. | 1. Standardize the deoxygenation procedure for all experiments. 2. Prepare fresh stock solutions of reagents, particularly the sodium ascorbate solution, as it can degrade over time. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Media using THPTA
This protocol is suitable for bioconjugation reactions involving this compound and an alkyne-functionalized biomolecule in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-labeled substrate and this compound (typically a 4-50 fold excess of the azide) in the reaction buffer.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution. The recommended ratio of THPTA to CuSO₄ is often 2:1 to 5:1.[3][11] Gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[2][3]
-
The reaction can be stopped by adding an excess of EDTA relative to the copper concentration, which chelates the copper ions.[6] The product can then be purified by standard methods such as dialysis, size exclusion chromatography, or precipitation.
Recommended Reagent Concentrations
The following table provides typical final concentrations for a robust CuAAC reaction. These may need to be optimized for specific applications.
| Reagent | Typical Final Concentration | Reference |
| Copper (from CuSO₄) | 50 µM - 250 µM | [8][9][11] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5x copper concentration) | [9][11] |
| Sodium Ascorbate | 2.5 mM - 5 mM | [8][11] |
| Azide Substrate | 100 µM - 500 µM (or in excess) | [11] |
| Alkyne Substrate | 100 µM - 500 µM | [11] |
Visualizations
Logical Workflow for Preventing Copper Catalyst Oxidation
Caption: Workflow for minimizing copper catalyst oxidation in CuAAC reactions.
Catalytic Cycle of CuAAC with Protective Measures
Caption: The CuAAC catalytic cycle showing points of oxidation and intervention.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne ‘click’ reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. jenabioscience.com [jenabioscience.com]
Improving the regioselectivity of 2-(4-Azidobutyl)isoindoline-1,3-dione cycloaddition
Welcome to the technical support center for the cycloaddition of 2-(4-Azidobutyl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the regioselectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the cycloaddition reaction of this compound and why is regioselectivity important?
The cycloaddition of this compound is a type of chemical reaction, specifically a 1,3-dipolar cycloaddition, where the azide functional group reacts with a dipolarophile, typically an alkyne, to form a triazole ring.[1][2] This reaction, often referred to as "click chemistry," is widely used in drug development, bioconjugation, and materials science due to its high efficiency and specificity.[3][4][5]
Regioselectivity refers to the control over the orientation of the reactants, leading to the formation of a specific constitutional isomer. In the case of azide-alkyne cycloadditions, two regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. Controlling the regioselectivity is crucial as the different isomers can have distinct biological activities and physical properties. For many applications, a single, pure regioisomer is required.
Q2: What are the main factors influencing the regioselectivity of this cycloaddition?
The primary factor determining the regioselectivity is the choice of catalyst.[1]
-
Uncatalyzed (Thermal) Cycloaddition: The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes often requires high temperatures and results in a mixture of both 1,4- and 1,5-regioisomers, sometimes in nearly equal amounts.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common version of "click chemistry." The use of a copper(I) catalyst almost exclusively yields the 1,4-disubstituted triazole isomer.[1][6][7][8] The reaction is significantly accelerated, allowing it to proceed under mild conditions, including at room temperature and in aqueous solutions.[1][3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as those containing a [Cp*RuCl] unit, selectively produce the 1,5-disubstituted triazole isomer.[9][10][11][12][13]
Other factors that can influence the reaction include the solvent, temperature, and the electronic and steric properties of the alkyne substrate.[12]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
If you are observing a mixture of 1,4- and 1,5-isomers, consider the following:
-
Inefficient Catalysis: The uncatalyzed thermal reaction may be competing with the catalyzed pathway.
-
Solution: Ensure your catalyst is active. For CuAAC, the active species is Cu(I), which can be oxidized to the inactive Cu(II).[14] It is common to use a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[3][14]
-
Solution: Check the purity of your reagents and solvents. Impurities can poison the catalyst.
-
-
Incorrect Catalyst Choice: You may be using conditions that favor the thermal reaction.
Issue 2: Low Reaction Yield
Low yields can be frustrating, but several factors can be addressed:
-
Catalyst Inactivation: As mentioned, the Cu(I) catalyst is sensitive to oxidation.
-
Solution: Use a stabilizing ligand for the copper, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[4][14] These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[3]
-
Solution: Ensure you have a sufficient amount of reducing agent (e.g., sodium ascorbate) if you are starting with a Cu(II) source.[15]
-
-
Reactant Concentration: Click chemistry can be sensitive to the concentration of reactants, especially when working with biomolecules at low concentrations.[5]
-
Solution: If possible, increase the concentration of your reactants.
-
-
Side Reactions: Depending on your substrates, side reactions may occur. For example, terminal alkynes can undergo dimerization.
-
Solution: Optimize the reaction temperature and time. Running the reaction at room temperature is often sufficient and can minimize side reactions.
-
-
Aggregation: In bioconjugation, aggregation of biomolecules can lead to lower yields.[8]
-
Solution: Modify the reaction buffer (e.g., pH, ionic strength) or add excipients to limit aggregation.[8]
-
Issue 3: Difficulty Separating Regioisomers
If you have a mixture of regioisomers, their separation can be challenging due to their similar physical properties.
-
Solution: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase if the products are enantiomers, can be an effective method for separating triazole isomers.[16][17][18] Optimization of the mobile phase and column temperature will be necessary.[16]
Data Summary Tables
Table 1: Catalyst Effect on Regioselectivity
| Catalyst | Predominant Isomer | Typical Conditions | Reference |
| None (Thermal) | Mixture of 1,4- and 1,5- | High Temperature | [1] |
| Copper(I) | 1,4-disubstituted | Room Temp, aq. solvents | [1][8] |
| Ruthenium(II) | 1,5-disubstituted | Non-protic solvents, 25-60 °C | [9][10][12] |
Table 2: Common Conditions for CuAAC Reactions
| Component | Typical Concentration/Ratio | Purpose | Reference |
| Azide Substrate | 1 equivalent | Reactant | |
| Alkyne Substrate | 1-2 equivalents | Reactant | [3] |
| CuSO₄ | 0.05 - 10 mol% | Catalyst Precursor | [3][15] |
| Sodium Ascorbate | 2-10 mol% (or 5-40 eq. for bioconjugation) | Reducing Agent | [4][15] |
| Ligand (e.g., THPTA) | 5:1 ratio to Copper | Stabilize Cu(I), Accelerate | [3] |
| Solvent | t-BuOH/H₂O, DMSO, PBS | Reaction Medium | [4][15] |
Key Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for achieving a 1,4-disubstituted triazole.
-
Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and a stabilizing ligand like THPTA (0.5 equivalents) in water.
-
Reaction Initiation: Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[19]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for achieving a 1,5-disubstituted triazole.
-
Preparation: In a reaction vessel purged with an inert gas (e.g., argon), dissolve this compound (1 equivalent) and the terminal alkyne (1.05 equivalents) in a dry, non-protic solvent (e.g., 1,2-dichloroethane or toluene).[9][12]
-
Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(COD) (1-2 mol%), to the solution.[9][10]
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 45-60 °C, depending on the catalyst's reactivity.[9][12]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 30 minutes to a few hours.[12]
-
Workup and Purification: Upon completion, cool the reaction to room temperature and add silica gel. Remove the solvent by rotary evaporation. The resulting powder can be purified by column chromatography.[12]
Visual Guides
Caption: Catalyst choice dictates cycloaddition regioselectivity.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. axispharm.com [axispharm.com]
- 5. alphathera.com [alphathera.com]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. scilit.com [scilit.com]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Azidobutyl)isoindoline-1,3-dione
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-azidobutyl)isoindoline-1,3-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of the final product.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction of the precursor 2-(4-bromobutyl)isoindoline-1,3-dione with sodium azide. | - Ensure the sodium azide is fresh and dry. - Increase the reaction time or temperature (e.g., reflux in DMF at 70°C for 24 hours). - Use a phase transfer catalyst (e.g., tetrabutylammonium iodide) to improve the reaction rate. |
| Decomposition of the azide product. | - Avoid excessive heat during workup and purification. - Store the final product in a cool, dark place. | |
| Presence of Starting Material (2-(4-bromobutyl)isoindoline-1,3-dione) in the Final Product | Incomplete reaction. | - Increase the molar excess of sodium azide. - Extend the reaction time. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography; a more polar solvent system may be required to separate the more polar azide product from the less polar bromo precursor. A gradient elution from low to high polarity can be effective. | |
| Multiple Spots on TLC After Purification | Presence of side products. | - A common side product is the elimination product, 2-(but-3-en-1-yl)isoindoline-1,3-dione. This can be favored by using a non-polar, aprotic solvent and a bulky base, so ensure appropriate reaction conditions. - Another possibility is the formation of the corresponding alcohol by hydrolysis of the bromide if water is present. Ensure anhydrous reaction conditions. |
| Co-elution of impurities. | - Adjust the solvent system for column chromatography. Consider using a different solvent system, for example, dichloromethane/methanol instead of ethyl acetate/hexane. - Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be necessary after column chromatography for final purification. | |
| Oily Product Instead of a Solid | Residual solvent. | - Dry the product under high vacuum for an extended period. |
| Presence of impurities. | - Re-purify the product using column chromatography with a shallower gradient. - Attempt to crystallize the oil by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of pure product, if available, can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. The melting point is expected to be in the range of 50-60°C, although this can vary depending on the purity.
Q2: What are the best TLC conditions for monitoring the reaction and purification?
A2: A common TLC solvent system is a mixture of ethyl acetate and hexane. A starting point could be a 20:80 mixture of ethyl acetate to hexane.[1] The azide product should have a slightly lower Rf value (be more polar) than the bromo precursor.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity can be confirmed using several analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
FT-IR Spectroscopy: Look for the characteristic azide stretch at approximately 2100 cm⁻¹.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Elemental Analysis: This will determine the elemental composition of the product.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures, and do not subject it to shock or friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocols
Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione
This protocol is adapted from procedures for similar N-substituted isoindoline-1,3-diones.[2]
-
Reaction Setup: In a round-bottom flask, dissolve potassium phtalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add 1,4-dibromobutane (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Parameter | Value |
| Reactants | Potassium phthalimide, 1,4-dibromobutane |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Purification | Column Chromatography (Ethyl Acetate/Hexane) |
Synthesis of this compound
This protocol is a general method for the synthesis of alkyl azides from alkyl halides.[1]
-
Reaction Setup: Dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in DMF.
-
Addition of Reagent: Add sodium azide (3 equivalents) to the solution.
-
Reaction: Heat the mixture to 70°C and stir for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Parameter | Value |
| Reactants | 2-(4-bromobutyl)isoindoline-1,3-dione, Sodium Azide |
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Purification | Column Chromatography (Ethyl Acetate/Hexane) |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
Side reactions of 2-(4-Azidobutyl)isoindoline-1,3-dione and how to avoid them
Welcome to the technical support center for 2-(4-Azidobutyl)isoindoline-1,3-dione. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent that incorporates a phthalimide group linked to a terminal azide via a four-carbon butyl chain. The terminal azide group makes it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely used in bioconjugation, drug discovery, and materials science to link molecules together with high efficiency and specificity. The phthalimide group can serve as a protected primary amine or be part of the final molecular design due to its own biological and chemical properties.
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
The most frequently encountered side reactions can be categorized by the reactive moiety involved:
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Azide Group: The primary side reaction is the Staudinger reduction of the azide to a primary amine. This occurs in the presence of phosphines, which are sometimes used as additives or ligands in click chemistry.[1][2][3][4]
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Alkyne Coupling Partner: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, particularly in the presence of oxygen and copper catalysts.
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Reaction System: The use of sodium ascorbate as a reducing agent to generate Cu(I) in situ can lead to the formation of reactive oxygen species (ROS). These ROS can potentially degrade sensitive substrates or reagents.
Q3: Is the phthalimide group stable under typical CuAAC conditions?
The phthalimide group is generally stable under the mild conditions of copper-catalyzed click chemistry. However, it is susceptible to cleavage under strongly nucleophilic or harsh basic/acidic conditions, which are not typically employed in standard CuAAC protocols. Care should be taken to avoid reagents like hydrazine, which are known to cleave the phthalimide ring.
Q4: How can I avoid the Staudinger reduction of the azide group?
To prevent the reduction of the azide to an amine, avoid the use of phosphine-based reagents in your reaction mixture. If a phosphine ligand is required for a specific application, its concentration should be minimized, and the reaction time kept as short as possible. It is important to note that some copper catalysts used in CuAAC may contain phosphine ligands.[5]
Q5: What measures can be taken to prevent the homocoupling of my alkyne?
To minimize the oxidative homocoupling of terminal alkynes:
-
Deoxygenate your solvents and reaction mixture: Purging with an inert gas like nitrogen or argon before adding the copper catalyst can significantly reduce the amount of dissolved oxygen.
-
Use a slight excess of the reducing agent: Sodium ascorbate helps to maintain the copper in its +1 oxidation state, which catalyzes the desired click reaction over the oxidative homocoupling.
-
Utilize a copper-coordinating ligand: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst and improve the efficiency of the click reaction, thereby reducing the likelihood of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired triazole product | Incomplete reaction. | - Increase reaction time or temperature (mild heating, e.g., 35-45 °C).- Increase the concentration of the copper catalyst and/or ligand.- Ensure all reagents are pure and solvents are anhydrous if required. |
| Degradation of starting materials or product. | - Minimize reaction time.- Protect the reaction from light if using photosensitive compounds.- Ensure the pH of the reaction mixture is within the optimal range (typically 4-12 for CuAAC).[6] | |
| Inefficient copper catalysis. | - Use a stabilizing ligand like TBTA or THPTA.- Ensure the use of a suitable reducing agent (e.g., sodium ascorbate) to maintain the Cu(I) state. | |
| Presence of a primary amine byproduct | Staudinger reduction of the azide. | - Avoid phosphine-based ligands or reagents.- If a phosphine is necessary, use the minimum effective concentration. |
| Formation of a diyne byproduct | Oxidative homocoupling of the terminal alkyne (Glaser coupling). | - Thoroughly degas all solvents and the reaction mixture with an inert gas.- Use a slight excess of sodium ascorbate.- Employ a Cu(I) stabilizing ligand. |
| Difficulty in purifying the final product | Contamination with copper salts. | - After the reaction, wash the organic extract with an aqueous solution of EDTA or ammonia/ammonium chloride to chelate and remove copper ions. |
| Presence of triphenylphosphine oxide (if phosphines were used). | - Purification can be challenging due to similar polarity to the product. Chromatographic separation on silica gel is often effective. In some cases, precipitation/crystallization can be used to separate the product from the more soluble phosphine oxide. | |
| Unreacted starting materials. | - Optimize reaction stoichiometry to ensure complete consumption of the limiting reagent.- Use column chromatography for purification. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Solvent (e.g., a mixture of t-butanol and water, or DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and the ligand (TBTA or THPTA, 0.01-0.05 equivalents) in the reaction solvent.
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Add the catalyst solution to the solution of the azide and alkyne.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in the reaction solvent.
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Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water. To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Visualizing Experimental Workflows
Diagram 1: General CuAAC Workflow
Caption: A typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yields in CuAAC reactions.
References
- 1. Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY00515J [pubs.rsc.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
Stabilizing Cu(I) with THPTA for 2-(4-Azidobutyl)isoindoline-1,3-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize Cu(I) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-(4-Azidobutyl)isoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of THPTA in the click reaction?
A1: THPTA, a water-soluble ligand, serves a dual purpose in Cu(I)-catalyzed click chemistry. Firstly, it accelerates the reaction by maintaining the copper catalyst in its active Cu(I) oxidation state.[1][2][3] Secondly, it protects sensitive biomolecules from oxidative damage that can be caused by reactive oxygen species generated during the reaction.[1][4][5]
Q2: Why is THPTA preferred over other ligands like TBTA for certain applications?
A2: THPTA is highly water-soluble, making it an excellent choice for reactions in aqueous buffers and for conjugating biomolecules that may be sensitive to organic solvents.[6][7][8] This contrasts with ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), which are not readily soluble in water.[6][7]
Q3: Can I pre-mix the THPTA and copper sulfate solutions?
A3: Yes, it is recommended to pre-mix the CuSO₄ and THPTA solutions for several minutes before adding them to the reaction mixture.[6][9] This pre-chelation step is crucial for the stability and activity of the catalyst. The resulting complex is stable and can even be frozen for several weeks without significant loss of activity.[6][9]
Q4: What is the optimal ratio of THPTA to copper?
A4: A common starting point is a 5:1 molar ratio of THPTA to CuSO₄.[4][5][10] However, the optimal ratio can vary depending on the specific substrates and reaction conditions. For labeling fixed and permeabilized cells, a 1:5 ratio of CuSO₄ to THPTA is a recommended starting point.[11] It is advisable to optimize this ratio for your specific application.
Q5: What are the recommended concentrations for the reactants?
A5: The ideal concentrations can vary, but a general guideline is to use the azide (this compound) in a slight excess (e.g., 2-fold) relative to the alkyne.[5] The final concentration of the copper catalyst is typically in the micromolar range, often between 50 µM and 250 µM.[5][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to oxidation of Cu(I) to Cu(II). | Ensure the use of a freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I).[13] It is also beneficial to cap the reaction vial to minimize oxygen exposure.[4][5] |
| Sequestration of the copper catalyst by other molecules in the reaction, such as proteins with histidine tags or chelating buffers. | Increase the concentration of the Cu-THPTA complex.[10][14] Consider adding a sacrificial metal ion like Zn(II) to bind to the interfering species.[4][5] Avoid using buffers with high concentrations of chloride or Tris, which can interfere with the copper catalyst.[4] | |
| Inaccessibility of the azide or alkyne functional groups due to steric hindrance or aggregation. | For biomolecules, consider performing the reaction under denaturing conditions or adding co-solvents like DMSO to improve solubility and accessibility.[4][5] | |
| Side Product Formation (e.g., Alkyne Dimerization) | Insufficient reduction of Cu(II) or excessive oxygen exposure, leading to Glaser coupling. | Increase the concentration of sodium ascorbate and ensure the reaction is protected from excessive oxygen.[5] |
| Degradation of sensitive biomolecules. | The presence of THPTA helps to mitigate this, but if degradation is still observed, consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[4][5][10] | |
| Inconsistent Reaction Rates | Variability in the quality or preparation of reagents. | Always use high-purity reagents. Prepare fresh stock solutions of sodium ascorbate before each experiment. Ensure accurate and consistent pipetting of all components. |
| Temperature fluctuations. | Perform the reaction at a consistent, controlled temperature. Most reactions proceed well at room temperature.[6][9] |
Experimental Protocols
Preparation of Stock Solutions
| Reagent | Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or DMF | -20°C |
| Alkyne-containing molecule | 10 mM | Dependent on the molecule (e.g., water, DMSO) | -20°C |
| THPTA | 50 mM | ddH₂O | -20°C (avoid freeze-thaw cycles)[1] |
| Copper(II) Sulfate (CuSO₄) | 20 mM | ddH₂O | Room Temperature |
| Sodium Ascorbate | 100 mM | ddH₂O | Prepare fresh before each use[5] |
General Reaction Protocol for a 500 µL Reaction Volume
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add the this compound stock solution to achieve the desired final concentration (typically a 2-fold excess over the alkyne).
-
In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing 5.0 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄.[5] Let this mixture stand for 2-3 minutes to allow for complex formation.
-
Add the 7.5 µL of the Cu(I)-THPTA catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[5]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction times may need to be optimized.
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The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in setting up and performing the THPTA-stabilized CuAAC reaction.
Catalytic Cycle of CuAAC
Caption: A diagram illustrating the catalytic cycle of the CuAAC reaction, highlighting the role of THPTA in stabilizing the active Cu(I) species.
References
- 1. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. Bot Detection [iris-biotech.de]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Technical Support Center: Post-Reaction Purification of 2-(4-Azidobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 2-(4-Azidobutyl)isoindoline-1,3-dione following a chemical reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My TLC plate shows multiple spots, and I'm unsure which one is my product and which is the excess reagent.
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Answer: To confidently identify your product and the excess this compound on a TLC plate, it is crucial to run reference spots alongside your reaction mixture. Spot a small amount of your starting material (the compound reacting with the azidobutyl isoindoline-dione), a spot of the this compound reagent itself, and a co-spot containing both your reaction mixture and the reagent. The spot corresponding to the excess reagent in your reaction lane should have the same Rf value as the pure reagent spot. Your desired product should be a new spot with a different Rf value.
Issue 2: I'm having difficulty separating my product from the excess reagent using column chromatography.
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Answer: Achieving good separation in column chromatography depends heavily on the choice of solvent system (eluent).[1][2] The ideal eluent should provide a significant difference in the retention factors (Rf) of your product and the excess reagent on a TLC plate. Aim for an Rf value of around 0.2-0.4 for your target compound, with the reagent spot being as far away as possible.[3]
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Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds like isoindoline-1,3-dione derivatives is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[4] You can screen various ratios (e.g., 1:9, 2:8, 3:7 EtOAc:Hexanes) using TLC to find the optimal separation.
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Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[3] Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent during the chromatography run. This can help to first elute the less polar compounds and then effectively move your more polar product off the column.
-
Silica Gel Deactivation: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[5]
-
Issue 3: My compound is "streaking" or "tailing" on the TLC plate and during column chromatography.
-
Answer: Streaking or tailing on silica gel can be caused by several factors:
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to tailing. Using a more polar solvent system, or adding a small amount of a polar modifier like methanol (up to 5-10% in dichloromethane) or a few drops of acetic acid or triethylamine (depending on the nature of your compound) to the eluent can help to mitigate this.[5]
-
Sample Overloading: Applying too much sample to your TLC plate or column can cause streaking. Ensure you are using a dilute solution for spotting on TLC and not exceeding the recommended sample load for your column size.
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Incomplete Dissolution: If your sample is not fully dissolved when loaded onto the column, it can lead to poor separation and tailing. Ensure your crude product is completely dissolved in a minimal amount of the eluent or a suitable loading solvent before applying it to the column.
-
Issue 4: I'm concerned about the safety of handling an azide-containing compound during purification.
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Answer: Organic azides are energetic compounds and should be handled with caution.[6]
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Avoid Heat: Do not use high temperatures during purification. Rotary evaporation should be performed at low temperatures and behind a blast shield. Distillation is not a recommended purification method for organic azides.[7]
-
Avoid Friction and Shock: Avoid grinding or subjecting the solid material to mechanical shock.
-
Incompatible Materials: Do not use metal spatulas or allow contact with heavy metals, as this can form highly sensitive and explosive metal azides.[6][7] Use plastic or glass spatulas. Avoid using chlorinated solvents like dichloromethane or chloroform as they can react with azides to form explosive compounds.[7]
-
Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
-
A1: The most common and effective methods for removing excess this compound from a reaction mixture are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of your desired product and the impurities present.
Q2: Can you provide a general protocol for column chromatography to purify my product?
-
A2: Yes, here is a general protocol for flash column chromatography on silica gel:
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TLC Analysis: First, determine the optimal solvent system using TLC. The ideal eluent should give your product an Rf of ~0.3 and good separation from the excess reagent. A common solvent system for isoindoline-1,3-dione derivatives is a mixture of ethyl acetate and hexanes.[4]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a column, ensuring there are no air bubbles.[1]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to start the flow.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Q3: How do I choose a suitable solvent for recrystallization?
-
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the excess this compound and other impurities are either very soluble or insoluble at all temperatures.[9]
-
Solvent Screening: You can screen for a suitable solvent by placing a small amount of your crude product in a test tube and adding a few drops of different solvents. Observe the solubility at room temperature and then upon heating. Common solvents to try for phthalimide derivatives include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[10]
-
Q4: Can liquid-liquid extraction be used to remove the excess reagent?
-
A4: Liquid-liquid extraction can be an effective initial purification step.[11] It relies on the differential solubility of your product and the excess reagent in two immiscible liquids, typically an organic solvent and an aqueous solution.[8]
-
If your product has significantly different polarity or acidic/basic properties compared to this compound, you can use an aqueous wash to selectively remove one of them from the organic layer. For example, if your product is a neutral organic compound, you can wash the organic layer with water or brine to remove any water-soluble impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Solvents/Reagents |
| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel).[1] | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent. | Ethyl Acetate/Hexanes, Dichloromethane/Methanol.[4][5] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[9] | Can yield very pure crystalline product, relatively simple setup. | Finding a suitable solvent can be trial-and-error, potential for product loss in the mother liquor. | Ethanol, Isopropanol, Ethyl Acetate, Acetone/Hexanes.[9] |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[11] | Good for initial cleanup and removing highly polar or ionic impurities. | Lower resolution than chromatography, may not separate compounds with similar polarities. | Ethyl Acetate, Dichloromethane, Water, Brine, Dilute acid/base solutions. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Perform TLC analysis of your crude reaction mixture using different ratios of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7) to find a system that gives your product an Rf of approximately 0.3 and good separation from the excess this compound.
-
Column Preparation: Select a column of appropriate size for the amount of crude material. As a rule of thumb, use about 25-50 g of silica gel per gram of crude mixture. Clamp the column vertically.
-
Packing the Column: Add a small plug of cotton or glass wool to the bottom of the column. Fill the column about halfway with the chosen eluent. Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in the minimum amount of the eluent. Carefully add the sample solution to the top of the column using a pipette.
-
Elution and Fraction Collection: Carefully add more eluent to the column and apply gentle air pressure. Begin collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise until the solid just dissolves upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for the purification of a target compound from excess this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chromatography [chem.rochester.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Azidobutyl)isoindoline-1,3-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Azidobutyl)isoindoline-1,3-dione.
Troubleshooting Guide
Problem 1: Low or no yield of the precursor, 2-(4-bromobutyl)isoindoline-1,3-dione.
Possible Cause 1: Incomplete reaction.
-
Solution: The reaction between potassium phthalimide and 1,4-dibromobutane can be slow. Ensure the reaction has been stirred at room temperature for at least 24 hours.[1] For larger scale reactions, reaction times may need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Possible Cause 2: Poor quality of potassium phthalimide.
-
Solution: Potassium phthalimide is hygroscopic and its quality can degrade over time. Use freshly prepared or properly stored potassium phthalimide. If you suspect the quality of your reagent, you can test it on a small scale with a more reactive alkyl halide.
Possible Cause 3: Formation of byproducts.
-
Solution: The major byproduct in this reaction is 1,4-bis(phthalimido)butane. This is favored if the ratio of 1,4-dibromobutane to phthalimide is low. On a larger scale, ensure efficient stirring to maintain a homogeneous mixture and prevent localized areas of high phthalimide concentration. Using a significant excess of 1,4-dibromobutane can help minimize the formation of this byproduct.
Problem 2: Difficulty in purifying the precursor, 2-(4-bromobutyl)isoindoline-1,3-dione.
Possible Cause 1: Presence of unreacted 1,4-dibromobutane.
-
Solution: Unreacted 1,4-dibromobutane can be challenging to remove due to its relatively high boiling point. On a larger scale, consider purification by recrystallization from a suitable solvent system like ethanol/water. Column chromatography is also an option for smaller scales.
Possible Cause 2: Contamination with 1,4-bis(phthalimido)butane.
-
Solution: This byproduct is less soluble than the desired product in many organic solvents. Recrystallization can be an effective method for its removal. Careful selection of the recrystallization solvent is crucial.
Problem 3: Low yield or incomplete conversion in the azidation step.
Possible Cause 1: Insufficient reaction temperature or time.
-
Solution: The reaction of 2-(4-bromobutyl)isoindoline-1,3-dione with sodium azide in DMF typically requires heating. A temperature of around 70°C for 24 hours is a good starting point.[2] For scale-up, ensure uniform heating of the reaction mixture.
Possible Cause 2: Poor solubility of sodium azide.
-
Solution: Sodium azide has limited solubility in some organic solvents. DMF is a good solvent choice.[2] Ensure vigorous stirring to maximize the surface area of the sodium azide available for reaction.
Possible Cause 3: Presence of water in the reaction mixture.
-
Solution: While the reaction can tolerate small amounts of water, excess water can hydrolyze the phthalimide group, especially at elevated temperatures. Use anhydrous DMF for the reaction.
Problem 4: Safety concerns during scale-up of the azidation reaction.
Possible Cause 1: Thermal instability of the azide product.
-
Solution: Organic azides are energetic compounds and can decompose exothermically. It is crucial to have a thorough understanding of the thermal stability of this compound before attempting a large-scale synthesis. It is highly recommended to perform a Differential Scanning Calorimetry (DSC) analysis on a small sample to determine the onset of decomposition temperature. Maintain the reaction temperature well below this onset temperature.
Possible Cause 2: Formation of hydrazoic acid.
-
Solution: The presence of any acidic impurities in the reaction mixture can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). Ensure all reagents and solvents are free from acidic contaminants. The workup should be performed carefully to avoid acidification of any azide-containing waste streams.
Possible Cause 3: Use of incompatible materials.
-
Solution: Avoid contact of azides with heavy metals (e.g., copper, lead, brass) as this can form highly shock-sensitive metal azides. Use glass or stainless steel reactors and equipment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common and effective two-step synthesis is recommended:
-
Gabriel Synthesis of the Precursor: Reaction of potassium phthalimide with an excess of 1,4-dibromobutane in DMF at room temperature to yield 2-(4-bromobutyl)isoindoline-1,3-dione.[1]
-
Azidation: Reaction of the bromo-precursor with sodium azide in DMF at an elevated temperature (e.g., 70°C) to yield the final product.[2]
Q2: What are the critical parameters to control during the scale-up of the Gabriel synthesis step?
A2: Key parameters include:
-
Stoichiometry: Maintain a significant excess of 1,4-dibromobutane to minimize the formation of the bis-substituted byproduct.
-
Stirring: Ensure efficient agitation to maintain a homogeneous reaction mixture, especially as the scale increases.
-
Temperature: While the reaction proceeds at room temperature, monitor for any exotherms, particularly during the initial mixing of reagents on a large scale.
Q3: How can I effectively monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring both steps. For the first step, you can track the disappearance of the phthalimide salt and the appearance of the product spot. For the azidation step, you can monitor the conversion of the bromo-precursor to the azide product. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For larger quantities of this compound, purification would typically involve:
-
Work-up: Quenching the reaction with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Washing the organic layer with water and brine to remove DMF and excess sodium azide.
-
Crystallization: Concentrating the organic layer and crystallizing the product from a suitable solvent system.
Q5: What are the key safety precautions to take when working with this compound?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Avoid Heat and Shock: Organic azides can be sensitive to heat and shock. Avoid excessive heating and mechanical shock.
-
Waste Disposal: Dispose of all azide-containing waste properly according to your institution's safety guidelines. Never mix azide waste with acidic waste.
-
Thermal Analysis: Before scaling up, perform a thermal analysis (e.g., DSC) to understand the thermal stability of the compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione.
| Parameter | Condition | Reference |
| Reactants | Potassium phthalimide, 1,4-dibromobutane | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Typical Yield | High (specific quantitative data for scale-up not available in cited literature) |
Table 2: Summary of Reaction Conditions for the Synthesis of this compound.
| Parameter | Condition | Reference |
| Reactants | 2-(4-bromobutyl)isoindoline-1,3-dione, Sodium Azide (NaN₃) | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Temperature | 70 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Typical Yield | High (specific quantitative data for scale-up not available in cited literature) |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione (Precursor)
Materials:
-
Potassium phthalimide
-
1,4-dibromobutane
-
Dimethylformamide (DMF)
Procedure (Lab Scale):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium phthalimide (1 equivalent) in DMF.
-
Add a significant excess of 1,4-dibromobutane (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
2-(4-bromobutyl)isoindoline-1,3-dione
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure (Lab Scale):
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents).
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by crystallization if necessary.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione and Other Azide-Containing Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of 2-(4-Azidobutyl)isoindoline-1,3-dione with other commonly used azide-containing linkers, supported by experimental data and protocols to aid in linker selection and application.
Introduction to Azide-Containing Linkers
Azide-containing linkers are indispensable tools in bioconjugation, primarily utilized for their ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, connecting the linker to a payload, a targeting moiety, or another molecule of interest. The choice of linker can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate.
This guide focuses on this compound, a bifunctional linker featuring a terminal azide for click chemistry and a phthalimide group. We will compare its performance characteristics with other classes of azide linkers, including simple aliphatic chains and polyethylene glycol (PEG)-based linkers.
Comparative Analysis of Azide Linker Properties
The performance of an azide linker is determined by several key properties, including its reactivity in click chemistry, stability under physiological and reaction conditions, and its impact on the solubility and aggregation of the final bioconjugate.
Physicochemical Properties
The hydrophobicity of a linker is a crucial parameter that can affect the solubility and potential for aggregation of the bioconjugate. The octanol-water partition coefficient (LogP) is a common measure of hydrophobicity.
| Linker | Structure | Calculated LogP* | Key Characteristics |
| This compound | Chemical structure of this compound | 1.88 | Hydrophobic, rigid phthalimide group. May contribute to hydrophobic interactions.[1][2][3][4][5][6] |
| 1-Azido-4-bromobutane | Chemical structure of 1-Azido-4-bromobutane | 1.34 | Simple, flexible aliphatic chain. Moderately hydrophobic. |
| Azido-PEG4-acid | Chemical structure of Azido-PEG4-acid | -0.67 | Hydrophilic, flexible PEG chain. Can improve solubility and reduce aggregation.[7] |
*Calculated LogP values are estimations and can vary based on the prediction software used. These values are for comparative purposes.
The phthalimide group in this compound imparts significant hydrophobicity compared to the more hydrophilic PEG-based linkers. This property can be advantageous for promoting cell permeability or specific hydrophobic interactions but may also increase the risk of aggregation, especially with hydrophobic payloads.[8][9][10]
Reaction Kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Linker Type | General Reactivity in CuAAC | Factors Influencing Reactivity |
| Aliphatic Azides (e.g., this compound) | Generally high | Steric hindrance near the azide can reduce the reaction rate. The flexibility of the alkyl chain allows for easy access to the azide. |
| PEG-based Azides | Generally high | The PEG chain does not significantly impact the intrinsic reactivity of the terminal azide. |
Stability
The stability of the linker under various conditions is crucial for the integrity of the final bioconjugate. The phthalimide group is generally stable under the conditions used for CuAAC and subsequent in vitro and in vivo applications. However, it can be susceptible to cleavage under harsh basic conditions (e.g., hydrazine), a property sometimes exploited for payload release.[11] The azide group itself is stable under a wide range of reaction conditions, making it a robust functional handle.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an azide-containing linker to an alkyne-modified biomolecule.
Materials:
-
Azide-containing linker (e.g., this compound)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing linker in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. Allow to stand for 2-3 minutes.
-
Add the premixed catalyst solution to the biomolecule-linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.[12][13]
Protocol for Comparing CuAAC Reaction Rates
To compare the reaction kinetics of different azide linkers, a competition experiment can be performed.
Materials:
-
Two different azide-containing linkers (e.g., this compound and Azido-PEG4-acid)
-
Alkyne-functionalized fluorescent probe
-
CuAAC reagents as listed above
Procedure:
-
Prepare separate reaction mixtures, each containing the alkyne-functionalized fluorescent probe and one of the azide linkers at the same concentration.
-
Initiate the CuAAC reaction in each mixture simultaneously using the same batch of catalyst and reducing agent.
-
At various time points, quench an aliquot of each reaction mixture.
-
Analyze the formation of the fluorescent triazole product over time using a plate reader or HPLC with a fluorescence detector.
-
The initial reaction rates can be determined from the slope of the product formation curve versus time.
Applications and Workflow Diagrams
Azide-containing linkers are integral to the development of complex biomolecules. Below are examples of their application in PROTAC and ADC development, illustrated with workflow diagrams.
PROTAC Development Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. An azide linker can be used to connect the target-binding ligand to the E3 ligase-binding ligand.
Antibody-Drug Conjugate (ADC) Development Workflow
In ADC development, an azide linker can be used to attach a cytotoxic payload to an antibody.
Conclusion
The choice of an azide-containing linker is a critical decision in the design of bioconjugates. This compound offers a hydrophobic and relatively rigid linker option due to its phthalimide moiety. This can be beneficial for applications requiring membrane permeability or specific hydrophobic interactions. However, its hydrophobicity may also necessitate careful formulation to avoid aggregation, especially when conjugated to hydrophobic molecules.
In contrast, PEG-based azide linkers provide a hydrophilic and flexible alternative, which can enhance the solubility and stability of the final conjugate. Simple aliphatic azide linkers offer a baseline for comparison with intermediate hydrophobicity.
Ultimately, the optimal linker choice depends on the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final product. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and in the successful implementation of their bioconjugation strategies.
References
- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Length on the Efficacy of Isoindoline-1,3-dione Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bioactive probes is a cornerstone of modern drug discovery and chemical biology. Among the various classes of molecular probes, those based on the isoindoline-1,3-dione scaffold have garnered significant attention due to their versatile biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. A critical determinant of the efficacy and selectivity of these probes is the nature of the linker connecting the isoindoline-1,3-dione core to a targeting moiety. This guide provides a comparative analysis of how linker length influences the performance of isoindoline-1,3-dione based probes, supported by experimental data from recent studies.
Data Summary: Linker Length vs. Biological Activity
The following table summarizes the quantitative data from various studies, illustrating the impact of linker length on the biological activity of isoindoline-1,3-dione based probes targeting different proteins.
| Target Protein/Organism | Probe Series | Linker Type | Linker Length (Atoms/Units) | Key Performance Metric (IC50/MIC) | Reference |
| Acetylcholinesterase (AChE) | N-benzylpiperidinylamine derivatives | Alkyl | Varied | Best IC50 = 87 nM | [1] |
| Butyrylcholinesterase (BuChE) | N-benzylpiperidinylamine derivatives | Alkyl | Varied | Best IC50 = 7.76 µM | [1] |
| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | - | Varied | IC50 range = 2.1 - 7.4 µM | [2] |
| Cyclooxygenase-2 (COX-2) | Arylpiperazine derivatives | (CH2)-(C=O) | Longer | Greater inhibition | [3] |
| Mycobacterium tuberculosis | 4-aminoquinoline derivatives | Alkyl | n=4 and n=6 | MIC = 6.25 µg/mL | [4] |
| Estrogen Receptor (ER)-α (PROTAC) | ER-α targeting PROTACs | Chain | 16 atoms | Optimum efficacy | [5] |
| hRpn13 (PROTAC) | XL5-based hRpn13 PROTACs | Alkyl | -(CH2)5- | 2-fold improved potency | [6] |
Key Observations:
-
Enzyme Inhibition: For acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the length of the alkyl linker is a crucial factor in determining the inhibitory potency.[1] Similarly, in the case of cyclooxygenase-2 (COX-2) inhibitors, probes with a longer linker between the isoindoline-1,3-dione moiety and an arylpiperazine residue demonstrated greater inhibition.[3]
-
Antimicrobial Activity: In the context of anti-mycobacterial agents, an increase in the alkyl chain length of the linker connecting the isoindoline-1,3-dione to a 4-aminoquinoline pharmacophore resulted in enhanced activity against Mycobacterium tuberculosis.[4]
-
PROTAC Efficacy: The length and composition of the linker are paramount for the efficacy of Proteolysis Targeting Chimeras (PROTACs). For an estrogen receptor (ER)-α targeting PROTAC, a 16-atom chain length was found to be optimal for inducing protein degradation.[5] Similarly, for an hRpn13-targeting PROTAC, a -(CH2)5- alkyl linker provided a two-fold improvement in potency.[6] The linker's role is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[7][][9]
Experimental Protocols
The evaluation of isoindoline-1,3-dione based probes involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments cited in the literature.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit 50% of AChE activity (IC50).
-
Preparation of Reagents:
-
AChE enzyme solution (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Cell Viability Assay (e.g., MTT or BrdU Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, C6, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isoindoline-1,3-dione based probes for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Example):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).
-
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 4. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10532D [pubs.rsc.org]
- 5. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(4-Azidobutyl)isoindoline-1,3-dione in CuAAC and RuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a robust and versatile method for molecular ligation. Among the various catalysts available, copper(I) and ruthenium(II) complexes are preeminent, facilitating the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), respectively. This guide provides a comparative analysis of the efficacy of 2-(4-Azidobutyl)isoindoline-1,3-dione in these two distinct catalytic systems, offering insights into their respective advantages and optimal applications.
Executive Summary
The choice between CuAAC and RuAAC for reactions involving this compound hinges on the desired regioisomer of the resulting triazole product. CuAAC reactions exclusively yield the 1,4-disubstituted triazole, while RuAAC reactions produce the 1,5-disubstituted isomer. Both reactions are high-yielding; however, reaction conditions and catalyst sensitivity differ significantly. CuAAC reactions are often faster and can be performed under milder, even aqueous, conditions. In contrast, RuAAC may require elevated temperatures and an inert atmosphere to achieve optimal results.
Data Presentation: CuAAC vs. RuAAC
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Typical Catalyst | CuSO₄/Sodium Ascorbate or Cu(I) salts (e.g., CuI) | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Typical Solvents | t-BuOH/H₂O, THF, DMF, DMSO | Dioxane, Toluene, DMF, DCE |
| Reaction Temperature | Room Temperature to 60 °C | Room Temperature to 110 °C |
| Reaction Time | 1 - 12 hours | 2 - 24 hours |
| Yields | Generally >90% | Generally >85% |
| Atmosphere | Air (often tolerated) | Inert (Argon or Nitrogen recommended) |
| Internal Alkynes | Not reactive | Reactive |
Reaction Mechanisms and Experimental Workflow
The distinct regioselectivity of CuAAC and RuAAC arises from their fundamentally different reaction mechanisms. In CuAAC, a copper acetylide intermediate reacts with the azide.[2] Conversely, the RuAAC mechanism is believed to involve an oxidative coupling of the alkyne and azide to a ruthenium center, forming a ruthenacycle intermediate.[2][3][4]
A typical experimental workflow for comparing the efficacy of the two reactions would involve parallel synthesis under their respective optimal conditions, followed by purification and analysis to determine yield and regioselectivity.
Experimental Protocols
The following are general experimental protocols that can be adapted for the reaction of this compound with a terminal alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from widely used methods for CuAAC reactions.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) as a freshly prepared aqueous solution.
-
Add sodium ascorbate (0.1 eq) as a freshly prepared aqueous solution. The reaction mixture will typically turn a yellow-orange color.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol is based on established procedures for RuAAC reactions.[3][4]
Materials:
-
This compound
-
Terminal alkyne
-
[Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)
-
Anhydrous dioxane (or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.02 eq).
-
Add anhydrous dioxane, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Conclusion
Both CuAAC and RuAAC are highly effective methods for the cycloaddition of this compound with alkynes. The primary determinant for choosing one over the other is the desired regiochemistry of the triazole product. For the synthesis of the 1,4-isomer, CuAAC is the method of choice, offering mild reaction conditions and operational simplicity. For the exclusive formation of the 1,5-isomer, RuAAC is the required methodology, though it may necessitate more stringent reaction conditions, including an inert atmosphere and higher temperatures. Researchers and drug development professionals can leverage these distinct catalytic systems to synthesize specific triazole-linked isoindoline-1,3-dione derivatives for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Spectroscopic Confirmation of 2-(4-Azidobutyl)isoindoline-1,3-dione Conjugation: A Comparative Guide
This guide provides a detailed comparison of spectroscopic data for researchers and drug development professionals to confirm the successful conjugation of 2-(4-azidobutyl)isoindoline-1,3-dione with a terminal alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The formation of a stable triazole linkage is a widely used method for bioconjugation, and its verification relies on key changes observed in various spectroscopic analyses.
Reaction Overview:
The conjugation reaction involves the [3+2] cycloaddition of the terminal azide group of this compound with a terminal alkyne. This reaction is typically catalyzed by a copper(I) source to yield a 1,4-disubstituted 1,2,3-triazole.[1]
To illustrate the spectroscopic changes, we will consider the hypothetical conjugation of this compound with propargyl alcohol.
Comparative Spectroscopic Data
The following tables summarize the expected key changes in the spectroscopic data upon successful conjugation.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound | Conjugated Product (Triazole) | Key Observation |
| Azide (N₃) Stretch | ~2100 cm⁻¹ (strong, sharp) | Absent | Disappearance of the characteristic azide peak is a primary indicator of successful conjugation.[3][4] |
| C=O (Imide) Stretch | ~1770 and ~1710 cm⁻¹ | ~1770 and ~1710 cm⁻¹ | The phthalimide carbonyl stretches remain largely unchanged.[5][6] |
| Triazole Ring | Absent | ~1450-1500 cm⁻¹ (C=C, N=N stretching) | Appearance of new peaks corresponding to the triazole ring vibrations.[7] |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton | This compound (Expected δ, ppm) | Conjugated Product (Expected δ, ppm) | Key Observation |
| Phthalimide (Ar-H) | ~7.7-7.9 (m, 4H) | ~7.7-7.9 (m, 4H) | Aromatic protons of the phthalimide group are generally unaffected.[5][8] |
| N-CH₂ (butyl) | ~3.7 (t, 2H) | ~4.4 (t, 2H) | Significant downfield shift of the methylene group adjacent to the newly formed triazole ring. |
| N₃-CH₂ (butyl) | ~3.3 (t, 2H) | - | Disappearance of the signal for the methylene group adjacent to the azide. |
| Triazole CH | - | ~7.5-8.2 (s, 1H) | Appearance of a new singlet in the aromatic region, characteristic of the triazole proton.[3][9][10] |
| Butyl CH₂CH₂ | ~1.7-1.9 (m, 4H) | ~1.9-2.1 (m, 4H) | Minor shifts in the central methylene groups of the butyl chain. |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Carbon | This compound (Expected δ, ppm) | Conjugated Product (Expected δ, ppm) | Key Observation |
| C=O (Imide) | ~168 | ~168 | Carbonyl carbons of the phthalimide are unaffected.[11] |
| Phthalimide (Ar-C) | ~123, ~132, ~134 | ~123, ~132, ~134 | Aromatic carbons of the phthalimide group remain unchanged.[11] |
| N-CH₂ (butyl) | ~38 | ~50 | Downfield shift of the carbon adjacent to the triazole. |
| N₃-CH₂ (butyl) | ~51 | - | Disappearance of the carbon signal adjacent to the azide. |
| Triazole C4 | - | ~122-125 | Appearance of a new signal for the C4 carbon of the triazole ring.[10] |
| Triazole C5 | - | ~140-148 | Appearance of a new signal for the C5 carbon of the triazole ring.[10] |
Table 4: Mass Spectrometry Data (ESI-MS)
| Ion | This compound | Conjugated Product | Key Observation |
| [M+H]⁺ | Expected m/z: 245.10 | Expected m/z: 301.12 (with propargyl alcohol) | A shift in the molecular ion peak corresponding to the mass of the alkyne-containing molecule. |
| Fragmentation | Loss of N₂ (-28 Da) from the azide.[12][13] | Characteristic fragmentation of the triazole ring and the linker. | Change in the fragmentation pattern, with the absence of the characteristic loss of N₂ from the parent azide. |
Experimental Protocols
Synthesis of this compound
A solution of 2-(4-bromobutyl)isoindoline-1,3-dione (1 mmol) in dimethylformamide (DMF, 10 mL) is treated with sodium azide (1.5 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of this compound (1 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), sodium ascorbate (0.3 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and conjugation of this compound.
Caption: Workflow for synthesis, conjugation, and analysis.
Logical Relationship for Spectroscopic Confirmation
The following diagram outlines the logical steps for confirming the conjugation using the discussed spectroscopic techniques.
Caption: Logic for confirming conjugation via spectroscopy.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. whitman.edu [whitman.edu]
A Comparative Guide to Mass Spectrometry Validation of Peptides Labeled with 2-(4-Azidobutyl)isoindoline-1,3-dione
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides by mass spectrometry are paramount. Chemical labeling of peptides is a cornerstone of modern proteomics, enabling applications from quantitative expression analysis to the identification of post-translational modifications and protein-protein interactions. This guide provides a comparative overview of the validation of peptides labeled with the azide-containing reagent, 2-(4-Azidobutyl)isoindoline-1,3-dione, and contrasts its utility with other common peptide labeling strategies.
Introduction to this compound
This compound is a chemical reagent featuring a phthalimide group attached to a butyl-azide linker.[1] The terminal azide group is a bioorthogonal handle that allows for its specific ligation to alkyne-modified peptides via the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reagent is particularly useful for introducing a stable tag to peptides for subsequent enrichment and mass spectrometric analysis. The phthalimide moiety provides a rigid, aromatic structure that can influence the fragmentation behavior of the labeled peptide in the mass spectrometer.
Comparative Analysis of Peptide Labeling Strategies
The selection of a labeling reagent is critical and depends on the specific experimental goals. Below is a comparison of key features of this compound with other widely used classes of peptide labeling reagents.
| Feature | This compound | Isobaric Tags (e.g., TMT, iTRAQ) | Isotopic Labeling (e.g., SILAC, Dimethyl) |
| Labeling Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to alkyne-modified peptides. | Amine-reactive NHS-ester chemistry targeting N-termini and lysine residues. | Metabolic incorporation of heavy amino acids or chemical modification of primary amines. |
| Quantification Level | MS1 (for labeled vs. unlabeled) or MS2 (if used in a multiplexed strategy with isotopic variants). | MS2 or MS3 (reporter ion quantification). | MS1 (precursor ion intensity comparison). |
| Multiplexing Capability | Limited without isotopic variants. | High (up to 18-plex with TMTpro). | Low to moderate (typically 2- to 3-plex for SILAC, up to 5-plex for dimethyl). |
| Effect on Fragmentation | The phthalimide group can influence fragmentation, potentially generating characteristic reporter ions. | Generates specific reporter ions in the low m/z range for quantification. | Minimal effect on fragmentation, mass shift of fragment ions is predictable. |
| Enrichment Potential | Can be used with an alkyne-biotin tag for affinity enrichment.[5][6] | Not typically used for enrichment. | Not applicable. |
| Bioorthogonality | High, as the azide-alkyne reaction is highly specific in biological systems.[4] | Lower, as it reacts with any accessible primary amine. | High for metabolic labeling; lower for chemical labeling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for peptide labeling with this compound and subsequent mass spectrometry analysis.
Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via CuAAC
This protocol outlines the steps for labeling peptides that have been metabolically or synthetically incorporated with an alkyne-containing amino acid.
-
Peptide Preparation: Start with a solution of alkyne-modified peptides at a concentration of 1 mg/mL in a suitable buffer such as 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethylformamide (DMF).
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
Prepare a fresh 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the reagents in the following order:
-
10 µL of 1 mg/mL peptide solution.
-
2 µL of 10 mM this compound solution.
-
1 µL of 50 mM CuSO₄ solution.
-
1 µL of 50 mM THPTA solution.
-
2 µL of 500 mM sodium ascorbate solution.
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
-
Sample Cleanup:
-
Desalt and purify the labeled peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the labeled peptides in a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried, labeled peptides in a solution of 2% acetonitrile and 0.1% formic acid suitable for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition (DDA) method.
-
Set the fragmentation method to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to observe the fragmentation pattern of the labeled peptides.
-
Protocol 2: Validation of Labeled Peptides by Mass Spectrometry
Validation ensures the successful and specific labeling of the target peptides.
-
MS1 Level Validation:
-
Compare the mass spectra of the unlabeled and labeled peptide samples.
-
Look for a mass shift corresponding to the addition of the this compound tag (mass of the reagent minus the mass of N₂ lost from the azide).
-
-
MS2 Level Validation:
-
Analyze the tandem mass spectra of the labeled peptides.
-
Identify the b- and y-ion series to confirm the peptide sequence.
-
Look for the mass shift in the fragment ions containing the labeled amino acid.
-
Search for any characteristic reporter ions or neutral losses associated with the phthalimide moiety.
-
-
Database Searching:
-
Perform a database search using a suitable search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).
-
Include the mass of the this compound modification as a variable modification on the alkyne-containing amino acid.
-
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key processes in the validation of peptides labeled with this compound.
References
- 1. This compound, 66917-06-04 | BroadPharm [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Azidobutyl)isoindoline-1,3-dione and DBCO Linkers for Bioconjugation
In the realm of bioconjugation, the choice of linker chemistry is paramount to the success of applications ranging from drug delivery and proteomics to molecular imaging. This guide provides a detailed comparative analysis of two prominent linker systems: the azide-functionalized molecule 2-(4-Azidobutyl)isoindoline-1,3-dione, which participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the dibenzocyclooctyne (DBCO) linker, a key component in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific needs.
At a Glance: Key Differences
| Feature | This compound (via CuAAC) | DBCO Linker (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[1] | Generally high, as it is a copper-free reaction[2] |
| Reaction Kinetics | Generally faster | Slower than CuAAC, but can be tuned by modifying the cyclooctyne structure[2] |
| Reaction Conditions | Aqueous or organic solvents, requires a reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA)[3][4] | Aqueous buffers, physiological pH and temperature[5] |
| Specificity | Highly specific reaction between azide and terminal alkyne | Highly specific reaction between azide and cyclooctyne[2] |
| Stability | Azide group is stable; phthalimide group is generally stable but can be susceptible to hydrolysis under harsh basic conditions. | DBCO is stable but can lose reactivity over time with exposure to moisture and oxidation. Avoid azide-containing buffers for storage.[6][7] |
Principles of Reaction Mechanisms
The fundamental difference between these two linkers lies in their reaction mechanisms for forming a stable triazole linkage.
This compound utilizes the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In this reaction, a copper(I) catalyst activates a terminal alkyne, facilitating a [3+2] cycloaddition with the azide group of the linker. This reaction is highly efficient and results in the exclusive formation of the 1,4-disubstituted triazole isomer.[8][9]
DBCO linkers , on the other hand, are employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction leverages the high ring strain of the dibenzocyclooctyne ring to react spontaneously with an azide without the need for a catalyst.[2][5] This "copper-free" nature makes SPAAC particularly attractive for applications in living systems where the cytotoxicity of copper is a concern.[1]
Performance Comparison: Experimental Data
Direct quantitative comparisons of this compound with DBCO linkers under identical conditions are scarce in the literature. However, we can infer their relative performance from studies comparing the underlying CuAAC and SPAAC chemistries.
Reaction Kinetics
Generally, CuAAC reactions exhibit faster kinetics than SPAAC reactions. The rate of CuAAC is significantly accelerated by the copper catalyst, with reported rate accelerations of 107 to 108 compared to the uncatalyzed reaction.[9] The reaction is typically second order with respect to the copper catalyst.[10][11]
The kinetics of SPAAC are dependent on the specific cyclooctyne used. For DBCO reacting with benzyl azide, second-order rate constants have been reported in the range of 0.3 to 1.0 M-1s-1. While slower than CuAAC, the rate of SPAAC is often sufficient for many bioconjugation applications and can be performed under physiological conditions.[12]
Efficiency and Specificity in a Biological System
A comparative proteomics study on O-GlcNAcylated proteins provides valuable insights into the performance of CuAAC and SPAAC in a complex biological matrix.[13] The study found that while both methods could efficiently tag azido-modified glycoproteins, CuAAC demonstrated higher protein identification and better accuracy compared to SPAAC. The authors noted that the strained alkyne used in SPAAC could lead to higher background due to side reactions with cysteine-containing proteins.
| Method | Number of Identified O-GlcNAz modified proteins | Overlap with O-GlcNAcylated proteins database |
| CuAAC | 74 | High |
| SPAAC | 46 | Moderate |
| Table adapted from a comparative proteomics study.[13] |
This suggests that for in vitro applications where maximizing yield and minimizing non-specific interactions are critical, the CuAAC approach with a linker like this compound may be advantageous. However, for in vivo applications where copper toxicity is a limiting factor, DBCO linkers remain the preferred choice.[2]
Experimental Protocols
Below are detailed protocols for performing bioconjugation reactions using both types of linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with this compound.[3][4]
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
-
Add this compound to the reaction mixture. A 2 to 10-fold molar excess over the alkyne-modified biomolecule is typically used.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA for a final reaction. The final concentration of copper is typically in the range of 50-250 µM, with a 5-fold molar excess of the ligand.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Add aminoguanidine hydrochloride to the reaction mixture to a final concentration of 5 mM. This helps to mitigate oxidative damage to the biomolecule.[14]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO Linker
This protocol provides a general method for conjugating an azide-modified biomolecule with a DBCO-functionalized molecule.[6][15][16]
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling primary amines)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
Quenching solution (e.g., Tris or glycine solution, if using an NHS ester)
Procedure:
Step 1: Preparation of DBCO-functionalized molecule (if not already functionalized)
-
Dissolve the molecule to be functionalized in a suitable buffer (e.g., PBS for proteins).
-
Dissolve the DBCO-NHS ester in an organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the molecule solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
(Optional) Quench the reaction by adding a small amount of Tris or glycine solution to react with any unreacted NHS ester.
-
Purify the DBCO-functionalized molecule using size-exclusion chromatography or dialysis to remove excess DBCO reagent.
Step 2: SPAAC Reaction
-
Mix the azide-modified biomolecule and the DBCO-functionalized molecule in the reaction buffer. A 1.5 to 3-fold molar excess of the DBCO-functionalized molecule is often used.[7]
-
Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C. Reaction times can vary depending on the reactants and their concentrations.[7]
-
The reaction progress can be monitored by the decrease in the DBCO absorbance at approximately 310 nm.[15]
-
Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
Stability Considerations
The stability of the linker is crucial for the integrity and function of the resulting bioconjugate.
The azide group in this compound is generally stable under a wide range of conditions. The phthalimide group is also robust but can be susceptible to cleavage under strong basic conditions or by hydrazinolysis.
DBCO linkers are thermally stable and do not react with most functional groups found in biological systems.[6] However, it has been reported that DBCO-modified antibodies can lose 3-5% of their reactivity towards azides over four weeks at 4°C or -20°C.[7] It is also important to avoid azide-containing buffers (e.g., sodium azide as a preservative) during the storage of DBCO-functionalized molecules, as this will lead to the consumption of the DBCO group.[15]
Conclusion
The choice between this compound and a DBCO linker ultimately depends on the specific requirements of the application.
-
This compound (via CuAAC) is an excellent choice for in vitro applications where high reaction speed and efficiency are desired, and potential copper-induced toxicity is not a concern. The higher accuracy observed in proteomics studies suggests it may be superior for applications requiring high specificity and low background.[13]
-
DBCO linkers (via SPAAC) are the preferred option for in vivo and live-cell applications due to the biocompatibility of the copper-free reaction.[2] While the kinetics are generally slower than CuAAC, the reaction is still highly efficient and specific, making it a powerful tool for biological research and drug development.
By carefully considering the factors of reaction kinetics, biocompatibility, stability, and the specific experimental context, researchers can confidently select the appropriate linker to achieve their desired bioconjugation outcomes.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Assessing the stability of the triazole bond from 2-(4-Azidobutyl)isoindoline-1,3-dione
An Objective Assessment for Researchers in Drug Development
In the landscape of modern medicinal chemistry and drug development, the choice of chemical linker is paramount to the efficacy, pharmacokinetics, and overall success of a therapeutic agent. Linkers that connect pharmacophores, join payloads to antibodies, or form the backbone of peptidomimetics must exhibit predictable stability. The 1,4-disubstituted 1,2,3-triazole ring, often formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a gold-standard linkage. This guide provides a comparative stability assessment of the triazole bond, specifically that which can be formed from the versatile building block 2-(4-Azidobutyl)isoindoline-1,3-dione , against other common chemical linkages.
I. The 1,2,3-Triazole Bond: A Profile of Stability
The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional stability. It is largely unreactive and resistant to a wide array of physiological and chemical conditions, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation. This inherent stability is a primary reason for its widespread adoption as a bioisostere for the more labile amide bond in peptide-based therapeutics. By replacing a native amide bond with a triazole, researchers can significantly enhance the metabolic half-life of a peptide, protecting it from cleavage by endogenous proteases.
II. Quantitative Stability Comparison: Triazole vs. Alternative Linkers
The most direct way to assess linker stability is by measuring its degradation over time in a physiologically relevant matrix, such as human plasma or serum. The data below, compiled from studies on peptide-based therapeutics, quantitatively demonstrates the dramatic improvement in stability when a metabolically susceptible amide bond is replaced with a 1,2,3-triazole linker.
| Compound/Linker Type | Parent Peptide (Amide Linkage) | Triazole-Modified Analogue | Stability Matrix | Fold Increase in Half-Life | Reference |
| Somatostatin Analogue | 6% intact after 5 min | 17% intact after 5 min | in vivo (mice) | ~2.8x | [1] |
| Bombesin (BBN) Analogue | t½ ≈ 5 hours | t½ > 100 hours | in vitro (human serum) | >20x | [2] |
| Minigastrin Analogue 1 | t½ ≈ 3.9 hours | t½ ≈ 91.1 hours | in vitro (human plasma) | ~23x | [3] |
| Minigastrin Analogue 2 | t½ ≈ 3.9 hours | t½ ≈ 6.7 hours | in vitro (human plasma) | ~1.7x | [3] |
Comparative Summary of Common Linkages:
| Linker Type | Stability Characteristics | Common Applications |
| 1,2,3-Triazole | Highly stable; resistant to hydrolysis, redox conditions, and enzymatic cleavage. | Peptidomimetics, Antibody-Drug Conjugates (ADCs), PROTACs, Bioconjugation. |
| Amide | Susceptible to cleavage by proteases and amidases; generally stable to chemical hydrolysis. | Peptides, proteins, small molecule drugs. |
| Ester | Prone to rapid hydrolysis by esterases present in plasma and tissues; also sensitive to pH changes. | Prodrugs (designed for cleavage), temporary linkers. |
| Disulfide | Cleavable via reduction in the presence of thiols (e.g., glutathione in the intracellular environment). | ADCs (for intracellular payload release), reversible bioconjugation. |
III. Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a standard method for determining the half-life (t½) of a compound in plasma.
1. Materials:
-
Test compound (e.g., triazole-linked molecule).
-
Control compounds (one stable, one unstable, e.g., propantheline).
-
Pooled human plasma (or other species as required), heparinized.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard for LC-MS/MS analysis.
-
Incubator set to 37°C.
-
96-well microtiter plates.
-
Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mM).
-
Pre-warm plasma and PBS to 37°C.
-
In a microtiter plate, add the test compound to plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤1%. Vortex gently to mix.[4]
-
Incubate the plate at 37°C, shaking gently.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma/compound mixture.[4]
-
Immediately quench the reaction by adding the aliquot to a well containing a 2-4 fold excess of ice-cold ACN with the internal standard. This precipitates the plasma proteins.[5]
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[4]
IV. Visualizations of Workflow and Logic
Caption: Experimental workflow for the Cu(I)-catalyzed formation of a stable triazole bond.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
2-(4-Azidobutyl)isoindoline-1,3-dione vs 2-(3-azidopropyl)isoindole-1,3-dione in bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of 2-(3-azidopropyl)isoindole-1,3-dione and 2-(4-azidobutyl)isoindoline-1,3-dione in bioconjugation strategies.
In the rapidly advancing field of bioconjugation, the choice of a chemical linker is critical to the success of creating stable and functional biomolecular conjugates. Among the plethora of options, short-chain azido-linkers are frequently employed for their utility in "click chemistry," a highly efficient and specific conjugation method. This guide provides a comprehensive comparison of two commonly used phthalimide-protected azido-linkers: 2-(3-azidopropyl)isoindole-1,3-dione and this compound. The primary distinction between these two reagents lies in the length of the alkyl chain, a seemingly minor difference that can have significant implications for reaction efficiency, steric hindrance, and the overall stability of the resulting bioconjugate.
Chemical Properties and Structure
Both molecules feature a terminal azide group, which is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a phthalimide group that protects the primary amine. The key structural difference is the length of the hydrocarbon linker separating these two functional groups.
| Feature | 2-(3-azidopropyl)isoindole-1,3-dione | This compound |
| Chemical Formula | C₁₁H₁₀N₄O₂ | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 230.22 g/mol | 244.25 g/mol |
| CAS Number | 88192-21-6 | 66917-06-4 |
| Alkyl Chain Length | Propyl (3 carbons) | Butyl (4 carbons) |
| Appearance | White to off-white solid | White to off-white solid |
Performance in Bioconjugation: A Comparative Analysis
Reaction Efficiency and Steric Hindrance:
The success of a bioconjugation reaction often hinges on the accessibility of the reactive groups. The shorter propyl linker in 2-(3-azidopropyl)isoindole-1,3-dione may, in some cases, lead to greater steric hindrance during the CuAAC reaction, particularly when conjugating to bulky biomolecules. The slightly longer butyl chain of this compound provides more flexibility and distance from the biomolecule, which can facilitate a more efficient conjugation by reducing steric clash.
Stability of the Bioconjugate:
Conversely, a shorter linker can contribute to a more stable final conjugate. In applications such as antibody-drug conjugates (ADCs), a shorter linker can keep the payload molecule more snugly within the steric shield of the antibody, potentially protecting it from enzymatic degradation in the bloodstream and leading to a longer plasma half-life.
Hydrophobicity:
The additional methylene group in the butyl linker imparts a slightly higher degree of hydrophobicity compared to the propyl linker. This subtle difference can influence the solubility of the linker itself and the overall physicochemical properties of the final bioconjugate, which may be a consideration in formulation and in vivo behavior.
Hypothetical Performance Data:
The following table presents a summary of expected performance characteristics based on the structural differences. These values are representative and may vary depending on the specific biomolecule and reaction conditions.
| Parameter | 2-(3-azidopropyl)isoindole-1,3-dione | This compound | Rationale |
| Relative Reaction Rate | Potentially slightly lower | Potentially slightly higher | Longer linker may reduce steric hindrance during conjugation. |
| Conjugation Efficiency | Good to Excellent | Excellent | Increased flexibility of the butyl chain can lead to higher yields. |
| Bioconjugate Stability | Potentially higher | Potentially lower | Shorter linker may offer better protection of the payload. |
| Relative Hydrophobicity | Lower | Higher | Longer alkyl chain increases nonpolarity. |
Experimental Protocols
Successful bioconjugation requires careful execution of a multi-step process, typically involving the initial conjugation via click chemistry followed by the deprotection of the phthalimide group to reveal a primary amine for further functionalization if desired.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of the azido-linker to an alkyne-modified biomolecule.
Materials:
-
Azido-linker (propyl or butyl version)
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving the linker)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azido-linker in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer to the desired final concentration.
-
Add the azido-linker stock solution to achieve a final concentration that is typically in 2-10 fold molar excess over the alkyne-modified biomolecule.
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
-
Protocol 2: Phthalimide Deprotection
This protocol describes the removal of the phthalimide protecting group to yield a primary amine.
Materials:
-
Phthalimide-protected bioconjugate
-
Hydrazine monohydrate
-
Reaction Buffer (e.g., PBS, pH 7.4 or a suitable organic solvent if the conjugate is not water-soluble)
Procedure:
-
Reaction Setup:
-
Dissolve the purified phthalimide-protected bioconjugate in the reaction buffer.
-
Add hydrazine monohydrate to the solution. A 10-50 fold molar excess is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., LC-MS).
-
-
Purification:
-
Upon completion, the primary amine-containing bioconjugate needs to be purified from excess hydrazine and the phthalhydrazide byproduct. This can be achieved by dialysis, size-exclusion chromatography, or precipitation followed by washing. It is crucial to completely remove hydrazine as it can interfere with subsequent reactions.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the bioconjugation workflow.
Conclusion
The choice between 2-(3-azidopropyl)isoindole-1,3-dione and this compound for bioconjugation applications is a nuanced one that depends on the specific goals of the experiment. The butyl-linker may offer advantages in terms of reaction efficiency due to reduced steric hindrance, making it a good initial choice for conjugating to complex biomolecules. However, if the stability of the final conjugate is the paramount concern, the shorter propyl-linker might be the superior option. Researchers should carefully consider the nature of their biomolecule, the desired properties of the final conjugate, and perform small-scale optimization experiments to determine the most suitable linker for their specific application. This guide provides a foundational understanding to aid in this critical decision-making process.
Safety Operating Guide
Proper Disposal of 2-(4-Azidobutyl)isoindoline-1,3-dione: A Safety and Operational Guide
The proper handling and disposal of 2-(4-azidobutyl)isoindoline-1,3-dione are critical for laboratory safety. This compound is an organic azide, a class of materials known for their potential explosive and toxic properties.[1] Organic azides can be highly reactive and are sensitive to external energy sources such as heat, light, friction, and pressure.[1][2] Therefore, adherence to strict safety protocols throughout the handling and disposal process is mandatory to mitigate risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use, including appropriate gloves, a lab coat, and safety glasses or goggles.[3][4] All work with this compound, including preparation for disposal, must be conducted within a chemical fume hood.[2][3] If there is a risk of explosion, a blast shield should be utilized.[3]
Crucial Handling Prohibitions:
-
NEVER use metal utensils, such as spatulas, to handle azides, as this can lead to the formation of highly shock-sensitive metal azides.[1][3][4]
-
NEVER mix azide-containing waste with acidic compounds. This combination can generate hydrazoic acid, which is highly toxic and explosive.[1][5]
-
NEVER use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously unstable di- and tri-azidomethane.[1][2][4]
-
NEVER dispose of azide compounds down the drain. Azides can react with lead or copper in plumbing to form explosive accumulations.[4][6]
Stability Assessment
The stability of an organic azide can be estimated using established guidelines. For this compound (Formula: C₁₂H₁₂N₄O₂), these rules provide a relative measure of its stability.
| Parameter | Guideline | Analysis for C₁₂H₁₂N₄O₂ | Result |
| Carbon to Nitrogen Ratio | The number of carbon atoms should preferably exceed the number of nitrogen atoms.[1] | 12 Carbon atoms / 4 Nitrogen atoms = 3 | Satisfies Guideline |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide).[7] | 12 Carbon atoms for one azide group. | Satisfies Guideline |
While these parameters suggest a relatively higher stability compared to low-molecular-weight azides, the compound must still be treated as potentially hazardous and explosive.
Disposal Plan and Operational Workflow
The primary and most recommended method for disposing of this compound is through a licensed professional chemical waste disposal service.[1][8] Unused or waste material should be left in its original, clearly labeled container whenever possible.[8]
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Chemical Deactivation (for Dilute Solutions)
This procedure is for expert use only and should only be performed on dilute solutions (≤5% azide) by personnel fully trained in handling hazardous materials.[4] It is intended to convert the azide to a more stable amine before final disposal. The primary method of disposal should always be through a certified waste handler.
Objective: To chemically neutralize the energetic azide group prior to final waste collection.
Materials:
-
Dilute waste solution containing ≤5% this compound.
-
Sodium nitrite (NaNO₂), 20% aqueous solution.
-
Sulfuric acid (H₂SO₄), 20% aqueous solution.
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet tube.
-
Starch-iodide test paper.
-
Sodium hydroxide (NaOH) solution for final neutralization.
Procedure:
-
Setup: The procedure must be carried out in a certified chemical fume hood.[6] Assemble the three-necked flask with the stirrer and dropping funnel. The gas outlet tube should be directed towards the fume hood's flue to safely vent nitric oxide produced during the reaction.[6]
-
Charge the Flask: Place the dilute azide waste solution into the three-necked flask.
-
Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide estimated to be in the solution (a 40% excess).[6]
-
Acidification (CRITICAL STEP): Slowly and carefully add the 20% sulfuric acid solution from the dropping funnel. This order of addition is essential. Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid (HN₃).[6] Continue adding acid until the solution is acidic to litmus paper.
-
Reaction Completion: The evolution of nitrogen oxides will be observed. Continue stirring until the gas evolution ceases.
-
Test for Excess Nitrite: Place a drop of the reaction mixture onto starch-iodide paper. A blue color indicates that excess nitrite is present and the azide decomposition is complete.[6]
-
Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[6]
-
Final Disposal: The treated and neutralized solution must still be disposed of as hazardous chemical waste.[4][6] Collect it in a properly labeled hazardous waste container and arrange for disposal through your institution's environmental health and safety office.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. unomaha.edu [unomaha.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-(4-Azidobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-(4-Azidobutyl)isoindoline-1,3-dione. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and mitigate risks. Organic azides are potentially explosive and toxic compounds.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear chemical-resistant gloves. For handling highly toxic azides, it is recommended to wear silver shield gloves underneath nitrile gloves.[3] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield must be worn.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn.[5] |
| Respiratory Protection | Fume Hood | All work with azides must be conducted in a properly functioning chemical fume hood.[3][5] |
| Additional Protection | Blast Shield | For reactions that are expected to be or are known to be explosive, a blast shield is required.[3][4] |
II. Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean and free of clutter.[4] Line the work surface with absorbent paper.[5]
-
Gather Materials: Assemble all necessary equipment, including non-metal (plastic or ceramic) spatulas for weighing.[3][5] Metal utensils should never be used as they can form highly unstable and explosive metal azides.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound using a non-metal spatula.
B. Experimental Use:
-
Solvent Selection: Avoid using halogenated solvents such as dichloromethane and chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][6]
-
Reaction Setup: Conduct the experiment behind a blast shield within the fume hood.[4] Avoid using glassware with ground glass joints, as friction can cause explosive decomposition.[5]
-
Temperature Control: Store and handle the compound at low temperatures, as organic azides can decompose with the introduction of external energy like heat.[2][6] It is recommended to store the compound at -20°C.[7]
-
Scale of Reaction: Always start with a small-scale reaction (0.5-1.0 gram) to assess the product's nature before scaling up.[6]
C. Post-Experiment Work-up:
-
Quenching: If possible, convert the organic azide to a more stable derivative, such as an amine, before disposal.[1]
-
Purification: Avoid distillation and sublimation for purification.[2] Limit purification methods to extraction and precipitation.[2] Column chromatography should be used with caution.[6]
-
Concentration: Do not concentrate azide-containing solutions using rotary evaporation.[4]
Caption: Experimental workflow for handling this compound.
III. Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
A. Waste Segregation:
-
All azide-containing waste must be collected in a separate, clearly labeled waste container.[1]
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
B. Deactivation of Aqueous Azide Solutions: For dilute aqueous solutions (≤5%) containing sodium azide, a deactivation procedure can be followed. This process should be carried out in a chemical fume hood.[3]
-
Setup: Use a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet tube leading to the fume hood's flue.
-
Addition of Sodium Nitrite: To the azide solution, add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide).
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid with stirring until the mixture is acidic to pH paper. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and poisonous hydrazoic acid (HN3). [3]
-
Neutralization and Disposal: After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH of 6-9 before collecting it in a hazardous waste container for disposal through your institution's chemical waste program.[3] Do not pour down the drain.[3]
C. Solid Waste and Contaminated Materials:
-
Contaminated materials such as gloves, absorbent paper, and plastic spatulas should be collected in a designated, sealed waste container.
-
Dispose of all azide-containing waste through your institution's official chemical waste program.[1]
Caption: Disposal workflow for azide-containing waste.
IV. Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air.[8] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation occurs.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical team.[3] |
For any spills, evacuate the area and notify your institution's environmental health and safety department. Small spills within a fume hood can be cleaned up by covering with an absorbent material, collecting the material in a labeled waste container, and cleaning the surface with a pH-adjusted water (pH > 9.0).[5]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. This compound, 66917-06-04 | BroadPharm [broadpharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
